2,2'-Bisnaloxone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O8/c1-3-11-39-13-9-35-27-19-15-21(29(43)31(27)47-33(35)23(41)5-7-37(35,45)25(39)17-19)22-16-20-18-26-38(46)8-6-24(42)34-36(38,10-14-40(26)12-4-2)28(20)32(48-34)30(22)44/h3-4,15-16,25-26,33-34,43-46H,1-2,5-14,17-18H2/t25-,26-,33+,34+,35+,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXBORUALALXQH-ZQUSMLRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CCN9CC=C)C(O7)C(=O)CC1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@]8(CCN9CC=C)[C@@H](O7)C(=O)CC1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211738-08-8 | |
| Record name | (2,2'-Bimorphinan)-6,6'-dione, 4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-, (5alpha)-(5'alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211738088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5a, 5a)-2,2'-bis[4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BISNALOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22Y8K98TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2'-Bisnaloxone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical information for 2,2'-Bisnaloxone, a dimeric derivative of the opioid antagonist naloxone (B1662785).
Chemical Structure and Identity
This compound is a molecule formed by the linkage of two naloxone units. The precise chemical structure is represented by the IUPAC name (5α)-(5′α)-4,5:4′,5′-diepoxy-3,3′,14,14′-tetrahydroxy-17,17′-bis(2-propen-1-yl)-[2,2′-bimorphinan]-6,6′-dione.[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is recognized primarily as an impurity found in naloxone preparations.[1][2][3] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C38H40N2O8 | [1][4][5][6] |
| Molecular Weight | 652.73 g/mol | [4][5][6] |
| CAS Number | 211738-08-8 | [1][5] |
| Appearance | White to yellow crystalline solid | [2] |
| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol (B145695) and chloroform. Slightly soluble in Chloroform, DMSO, and Methanol. | [1][2] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1][5] |
| Stability | Stable at room temperature and pressure, but may decompose under high temperature or light. Stable for ≥ 4 years under proper storage conditions. | [1][2] |
| UV max | 229, 275 nm | [1] |
Synthesis and Characterization
Detailed experimental protocols for the specific synthesis of this compound are not widely published, as it is primarily considered a drug impurity or a degradant.[1][2] It is believed to form during the synthesis or degradation of naloxone. One study details the synthesis of a naloxone-related oxidative drug product degradant, which may provide insights into the formation of such dimeric impurities.[7]
Caption: General workflow for the isolation and characterization of this compound.
Key Experimental Protocols (General):
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for both the purification and purity assessment of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid) would be a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy in a deuterated solvent (such as CDCl3 or DMSO-d6) would be essential for elucidating the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC would be used to confirm the connectivity of the atoms and the linkage between the two naloxone moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could further confirm the structure.
Biological Activity and Signaling Pathways
As an impurity of naloxone, the specific pharmacological properties and signaling pathways of this compound have not been extensively studied.[2] Naloxone itself is a non-selective, competitive opioid receptor antagonist with a high affinity for the mu-opioid receptor.[8][9] It functions by displacing opioids from their receptors, thereby reversing the effects of an opioid overdose.[8][10]
The biological activity of bivalent ligands, such as this compound, can differ from their monomeric counterparts. Bivalent ligands have the potential to simultaneously bind to two receptor sites, which can lead to altered affinity, selectivity, and efficacy. Research on other bivalent naloxone and naltrexone (B1662487) derivatives has been conducted to explore their interactions with opioid receptors.[11][12][13]
The presumed mechanism of action for this compound would be antagonism of opioid receptors. The dimeric nature of the molecule could potentially lead to cross-linking of receptors, which might modulate downstream signaling pathways differently than naloxone.
Caption: Presumed signaling pathway of this compound at the μ-opioid receptor.
Safety and Handling
Limited toxicity data is available for this compound.[2] As it is an impurity in a pharmaceutical product, its presence is generally controlled to ensure the safety and efficacy of naloxone.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment.
Conclusion
This compound is a dimeric impurity of naloxone. While its physicochemical properties are partially documented, further research is needed to fully elucidate its pharmacological profile, including its specific interactions with opioid receptors and its impact on downstream signaling pathways. A comprehensive understanding of this molecule is important for ensuring the quality and safety of naloxone-containing drug products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2-Bisnaloxone [chembk.com]
- 3. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 6. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Naloxone DrugFacts | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 9. Understanding Naloxone - National Harm Reduction Coalition [harmreduction.org]
- 10. narcan.com [narcan.com]
- 11. Pharmacological properties of bivalent ligands containing butorphan linked to nalbuphine, naltrexone, and naloxone at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
2,2'-Bisnaloxone: A Technical Guide to a Key Naloxone Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer or Naloxone Impurity E, is a recognized process impurity formed during the synthesis of the opioid antagonist, naloxone.[1][2][3] While its presence is monitored in pharmaceutical preparations of naloxone to ensure product purity and safety, there is a notable scarcity of publicly available data on its specific pharmacological and toxicological profile. This technical guide synthesizes the known chemical and physical properties of this compound, outlines a plausible synthetic pathway based on related naloxone degradants, and discusses its potential, though unconfirmed, pharmacological activity in the context of opioid receptor pharmacology. Due to the limited direct research on this specific molecule, this guide also leverages data on the parent compound, naloxone, to infer potential biological interactions and guide future research.
Chemical and Physical Properties
This compound is a dimeric derivative of naloxone. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (4R,4'R,4aS,4'aS,7aR,7'aR,12bS,12'bS)-4a,4a',9,9'-Tetrahydroxy-3,3'-di(prop-2-en-1-yl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',7a,7a'-hexadecahydro-8H,8'H-10,10'-(ethane-1,2-diyl)bis(4,12-methanobenzofuro[3,2-e]isoquinolin-7-one) | [3] |
| Synonyms | Naloxone Dimer, 2,2-Bisnaloxone, Naloxone Impurity E | [1][2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][4] |
| Molecular Weight | 652.73 g/mol | [1][4] |
| CAS Number | 211738-08-8 | [5][6] |
| Appearance | White to yellow crystalline solid | [7] |
| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol (B145695) and chloroform. | [7] |
| Storage Temperature | -20°C | [5][8] |
Synthesis and Formation
One such detailed synthesis is that of a naloxone-related oxidative drug product degradant, referred to as "Degradant E".[10] The workflow for this synthesis provides a valuable template for researchers investigating the formation of naloxone impurities.
Figure 1. Synthetic workflow for a naloxone oxidative degradant.[10]
Experimental Protocol: Synthesis of a Naloxone-Related Oxidative Degradant ("Degradant E") [10]
This protocol is for a related naloxone degradant and not this compound itself, but illustrates the chemical strategies involved.
-
Protection of the N-allyl group: The N-allyl group of naloxone is converted to a Boc carbamate. This is a key step to enable the subsequent chemoselective oxidation.
-
Protection of the phenolic group: The phenolic hydroxyl group of naloxone is protected as a pivalate ester. This modification aids in the isolation of the final product.
-
Oxidative cleavage: The protected naloxone derivative undergoes a chemoselective oxidative cleavage of the C6-C7 bond.
-
Isolation: The resulting intermediate, the precursor to "Degradant E", is isolated.
-
Deprotection: The final step involves an acid-promoted global hydrolysis of the ester protecting groups to yield "Degradant E" as its HCl salt.
Potential Pharmacological Activity and Signaling Pathways
There is no specific pharmacological data available for this compound in the scientific literature. However, as a derivative of naloxone, its activity is likely to be centered on the opioid receptor system. Naloxone is a non-selective, competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor (MOR).[11][12]
The primary function of naloxone is to reverse the effects of opioid agonists, such as respiratory depression, by competitively blocking the opioid receptors.[8] The signaling pathway for opioid receptors, which naloxone antagonizes, is well-established.
Figure 2. Generalized opioid receptor signaling pathway antagonized by naloxone.
Given its dimeric structure, this compound could potentially exhibit different binding kinetics or affinities for opioid receptors compared to monomeric naloxone. However, without experimental data, this remains speculative. It is plausible that the presence of this compound as an impurity could potentially alter the overall antagonist effect of a naloxone preparation, although the extent of this is unknown.[7]
In Vitro and In Vivo Data
A thorough search of the scientific literature reveals a lack of specific in vitro or in vivo studies on this compound. Research on naloxone itself is extensive, with numerous studies detailing its antagonist properties in various assays. For instance, naloxone's binding affinity (Ki) for cloned human µ-opioid receptors is in the low nanomolar range.[11]
Future research on this compound would necessitate a series of in vitro and in vivo experiments to characterize its pharmacological profile.
Proposed Experimental Workflow for Pharmacological Characterization:
Figure 3. Proposed experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a known impurity of naloxone, and while its chemical structure is defined, its pharmacological properties remain uncharacterized. For drug development professionals, the primary focus concerning this molecule is on analytical methods for its detection and quantification to ensure the purity and safety of naloxone-containing products. For researchers and scientists, this compound presents an opportunity to investigate the structure-activity relationships of dimeric opioid ligands. Future studies are essential to determine its binding affinity for opioid receptors, its functional activity as a potential antagonist or agonist, and its overall in vivo effects. Such research would not only fill a significant knowledge gap but also contribute to a better understanding of the potential impact of impurities on the clinical efficacy and safety of naloxone.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and preclinical testing of a naloxone prodrug depot for extended protection against opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New compound could supercharge naloxone in fight against opioid overdoses [med.stanford.edu]
- 6. news-medical.net [news-medical.net]
- 7. New Drug May Enhance Naloxone's Lifesaving Effects [synapse.patsnap.com]
- 8. veeprho.com [veeprho.com]
- 9. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 10. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Intranasal naloxone rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,2'-Bisnaloxone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological context of 2,2'-Bisnaloxone. As a dimeric impurity of the widely used opioid antagonist naloxone (B1662785), understanding its formation and properties is crucial for drug development and quality control. This document outlines a plausible synthetic approach based on oxidative coupling, detailed experimental protocols for its characterization, and a summary of relevant pharmacological data.
Introduction
This compound is a dimer of naloxone, typically formed as a degradation product through the oxidative coupling of two naloxone molecules. Its presence in naloxone formulations can impact the purity, stability, and potentially the efficacy of the drug product. While not intentionally synthesized as a therapeutic agent, the ability to produce and characterize this compound is essential for its use as a reference standard in analytical method development and validation.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through the oxidative phenolic coupling of naloxone. This method mimics the likely formation pathway of this impurity under forced degradation conditions. The following protocol is a plausible, research-grade procedure for the synthesis of this compound.
Experimental Protocol: Oxidative Dimerization of Naloxone
Objective: To synthesize this compound via the oxidative coupling of naloxone.
Materials:
-
Naloxone hydrochloride
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A suitable oxidizing agent (e.g., hydrogen peroxide, ferric chloride, or a laccase enzyme)
-
A suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol)
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Buffer solution (if using an enzymatic method)
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Sodium bicarbonate or other mild base
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Preparation of Naloxone Free Base: Dissolve naloxone hydrochloride in water and adjust the pH to approximately 9 with a mild base such as sodium bicarbonate. Extract the naloxone free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the naloxone free base.
-
Oxidative Coupling Reaction: Dissolve the naloxone free base in the chosen solvent system. Add the oxidizing agent portion-wise while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a suitable reducing agent if necessary (e.g., sodium thiosulfate (B1220275) for peroxide-based oxidations). Adjust the pH to neutral and extract the product into an organic solvent.
-
Purification: Concentrate the organic extract and purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be employed to separate this compound from unreacted naloxone and other byproducts.
-
Characterization: The purified fractions containing this compound should be combined, and the solvent evaporated. The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₄₀N₂O₈ |
| Molecular Weight | 652.73 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and chloroform; sparingly soluble in water |
Pharmacological Data (Proxy Data for a Bivalent Naloxone Derivative)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| μ-opioid | 0.43 ± 0.04 |
| δ-opioid | 2.8 ± 0.3 |
| κ-opioid | 0.13 ± 0.01 |
Data is for a butorphan-naloxone heterodimer and should be considered as an estimation for this compound.
Experimental Protocols for Characterization
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human μ, δ, or κ opioid receptor
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
This compound (test compound)
-
Naloxone or other non-selective antagonist (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Radioligand and membrane suspension.
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Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone), and membrane suspension.
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Competitive Binding: Radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Visualizations
Proposed Synthesis Pathway of this compound
2,2'-Bisnaloxone: An In-depth Technical Guide on a Key Naloxone Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer or Naloxone EP Impurity E, is a recognized impurity and degradation product of the opioid antagonist naloxone.[1][2][3] Its presence in naloxone formulations is a critical quality attribute that requires careful monitoring to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the discovery, formation, and characterization of this compound. While specific pharmacological data for this dimeric impurity is not extensively available in public literature, this document synthesizes the known physicochemical properties, proposes a likely mechanism of formation based on related compounds, and details analytical methodologies for its detection and characterization. Furthermore, this guide presents hypothetical experimental protocols for the pharmacological evaluation of this compound to encourage further research into its potential biological activity.
Introduction and Discovery
This compound has been identified primarily as a process-related impurity and a product of oxidative degradation of naloxone.[1][4] Its "discovery" is therefore intrinsically linked to the quality control and stability testing of naloxone pharmaceutical products. Regulatory bodies, such as the European Pharmacopoeia (EP), list it as a specified impurity (Naloxone EP Impurity E), necessitating its monitoring in naloxone drug substances and products.[3] The history of this compound is not one of targeted synthesis for pharmacological activity, but rather of its identification and characterization as part of ensuring the purity and stability of naloxone.
Physicochemical Properties
This compound is a dimeric form of naloxone. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | (5α,5'α)-4,5:4',5'-diepoxy-3,3',14,14'-tetrahydroxy-17,17'-bis(2-propen-1-yl)-[2,2'-bimorphinan]-6,6'-dione | [5] |
| Synonyms | 2,2'-Binaloxone, Naloxone Dimer, Naloxone EP Impurity E | [3][5] |
| CAS Number | 211738-08-8 | [2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [6] |
| Molecular Weight | 652.73 g/mol | [6] |
| Appearance | White to off-white or pale yellow solid | [1] |
| Solubility | Practically insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol. | [1] |
| Stability | Stable under standard conditions, but can form from naloxone under oxidative stress (e.g., presence of oxidizing agents, light, heat). | [1] |
Mechanism of Formation: Oxidative Dimerization
The primary pathway for the formation of this compound is believed to be the oxidative dimerization of two naloxone molecules. This process is analogous to the formation of 2,2'-bisnalbuphine from nalbuphine.[7] The proposed mechanism involves the oxidation of the phenolic hydroxyl group on the naloxone molecule, leading to the formation of a phenoxy radical. Two of these highly reactive radicals then couple to form the dimeric structure of this compound. This reaction is often promoted by stress conditions such as exposure to light, heat, and oxidizing agents.
Analytical Methodologies
The detection and quantification of this compound in naloxone samples are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method can separate this compound from naloxone and other degradation products. While specific method parameters can vary, a typical reversed-phase HPLC method would be employed.
| Parameter | Example Value |
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Relative Retention Time | ~1.5 (relative to naloxone) |
Note: The relative retention time is an example and can vary significantly based on the specific chromatographic conditions.
Pharmacological Activity (Hypothetical Evaluation)
To date, there is a notable absence of publicly available data on the pharmacological activity of this compound at opioid receptors. As a dimer of a potent opioid antagonist, its interaction with these receptors is of significant interest to the scientific community. To facilitate future research, this section outlines a hypothetical experimental protocol for determining the opioid receptor binding affinity of this compound.
Hypothetical Opioid Receptor Binding Affinity
The following table is a hypothetical representation of potential binding affinity data for this compound, intended to serve as an example for data presentation. These values are not based on experimental results.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naloxone | 1 - 5 | 10 - 20 | 20 - 50 |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.
Objective: To determine the in vitro binding affinity of this compound for the human µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Commercially available cell membranes expressing recombinant human µ, δ, or κ opioid receptors.
-
Radioligand:
-
For µ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-DPDPE
-
For κ-opioid receptor: [³H]-U69,593
-
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Workflow:
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis and biological evaluation of naloxone and naltrexone-derived hybrid opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,2'-Bisnaloxone is primarily recognized as a dimeric impurity found in naloxone (B1662785) preparations, designated as "Naloxone EP Impurity E".[1][2][3] As such, there is a significant lack of publicly available research specifically detailing its mechanism of action, quantitative pharmacological data, and dedicated experimental protocols. This guide provides a comprehensive overview based on the pharmacology of its parent compound, naloxone, and the principles of bivalent ligand interactions with opioid receptors. The proposed mechanism of action for this compound should be considered hypothetical in the absence of direct experimental evidence.
Introduction
This compound is a dimeric derivative of naloxone, a potent and non-selective opioid receptor antagonist.[4][5] It is characterized by a covalent linkage between two naloxone molecules.[2] The presence of this compound as an impurity in naloxone formulations necessitates an understanding of its potential pharmacological profile to ensure the safety and efficacy of the final drug product.[6] This technical guide aims to provide a detailed, albeit partially theoretical, exploration of the mechanism of action of this compound, drawing parallels from the well-established pharmacology of naloxone and related bivalent opioid ligands.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (5α)-(5′α)-4,5:4′,5′-diepoxy-3,3′,14,14′-tetrahydroxy-17,17′-bis(2-propen-1-yl)-[2,2′-bimorphinan]-6,6′-dione | [2] |
| Synonyms | 2,2′-Binaloxone, Naloxone EP Impurity E | [2][3] |
| CAS Number | 211738-08-8 | [1] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [7] |
| Molecular Weight | 652.73 g/mol | [7] |
| Purity | >95% (HPLC) | [7] |
| Storage Temperature | -20°C | [7] |
Hypothetical Mechanism of Action
The mechanism of action of this compound has not been empirically determined. However, based on its structure as a dimer of naloxone, a well-characterized opioid antagonist, a plausible mechanism can be postulated.
Opioid Receptor Antagonism
Naloxone functions as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor.[5] It displaces opioid agonists from these receptors, thereby reversing their effects, such as respiratory depression.[8][9] Given that this compound is composed of two naloxone molecules, it is highly probable that it also acts as an antagonist at opioid receptors.
Bivalent Ligand Hypothesis
As a dimeric compound, this compound can be considered a bivalent ligand. Bivalent ligands consist of two pharmacophores connected by a linker. Such ligands have the potential to interact with receptors in several ways that differ from their monomeric counterparts:
-
Intramolecular Bridging: A single this compound molecule could potentially bind to two adjacent opioid receptors simultaneously, effectively cross-linking them. This is particularly relevant in the context of G-protein coupled receptor (GPCR) dimerization, where opioid receptors are known to form homodimers and heterodimers.[10]
-
Enhanced Affinity and/or Selectivity: The ability to engage with two binding sites could lead to an increase in binding affinity (avidity) compared to monomeric naloxone. It might also confer selectivity for specific receptor dimer subtypes.
-
Altered Functional Activity: The cross-linking of receptors could potentially modulate downstream signaling pathways in a manner distinct from the simple blockade by a monomeric antagonist.
The diagram below illustrates the hypothetical interaction of this compound with dimeric opioid receptors.
Caption: Hypothetical bivalent binding of this compound.
Potential Signaling Pathways
Naloxone, as a pure antagonist, does not possess intrinsic activity and therefore does not initiate downstream signaling cascades.[8] Instead, it blocks the signaling initiated by opioid agonists. The presumed action of this compound would be to similarly inhibit these pathways. The canonical signaling pathway inhibited by naloxone at the µ-opioid receptor is depicted below.
Caption: Inhibitory effect of this compound on agonist signaling.
Quantitative Data
As of the latest literature review, no specific quantitative pharmacological data for this compound has been published. The following table summarizes the lack of available data for key pharmacological parameters.
| Parameter | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Reference(s) |
| Binding Affinity (Ki) | No data available | No data available | No data available | N/A |
| Functional Activity (EC₅₀/IC₅₀) | No data available | No data available | No data available | N/A |
| Efficacy (Emax) | No data available | No data available | No data available | N/A |
Experimental Protocols
The following section outlines a standard experimental protocol that could be employed to determine the opioid receptor binding affinity of this compound. This is a generalized protocol and would require optimization for specific laboratory conditions.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes expressing the human µ, κ, or δ opioid receptor.
-
Radioligands: [³H]DAMGO (for µ), [³H]U-69593 (for κ), [³H]DPDPE (for δ).
-
Non-specific binding control: Naloxone (high concentration).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
Workflow Diagram:
Caption: Workflow for radioligand binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound (this compound) or vehicle (for total binding) or high concentration of naloxone (for non-specific binding).
-
Radioligand.
-
Cell membranes.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a dimeric impurity of naloxone for which there is a notable absence of direct pharmacological data. Based on its chemical structure, it is hypothesized to act as a competitive antagonist at opioid receptors, potentially exhibiting characteristics of a bivalent ligand that could influence its binding affinity and selectivity. The provided experimental protocol for radioligand binding assays offers a standard methodology to empirically determine its receptor binding profile. Further research is imperative to elucidate the precise mechanism of action and quantitative pharmacology of this compound to fully understand its potential impact as an impurity in naloxone formulations.
References
- 1. Naloxone EP Impurity E - CAS - 211738-08-8 | Axios Research [axios-research.com]
- 2. veeprho.com [veeprho.com]
- 3. Naloxone EP Impurity E | 211738-08-8 | SynZeal [synzeal.com]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
2,2'-Bisnaloxone: A Comprehensive Technical Guide to a Key Naloxone Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bisnaloxone, also known as Naloxone (B1662785) EP Impurity E, is a significant impurity found in naloxone drug products.[1] As an oxidative degradation product, its presence is a critical quality attribute that requires careful monitoring and control throughout the drug development lifecycle. This technical guide provides an in-depth overview of this compound, including its chemical properties, formation pathways, analytical detection methods, and the regulatory landscape governing its control. This document is intended to serve as a valuable resource for researchers, analytical scientists, and formulation development professionals working with naloxone.
Chemical and Physical Properties
This compound is a dimeric impurity formed from the oxidative coupling of two naloxone molecules.[2] Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (4R,4'aS,7aR,12bS,4'R,4'aS,7'aR,12'bS)-4,4'-Diallyl-4a,4'a,9,9'-tetrahydroxy-2,2',3,3',4,4',4a,4'a,5,5',6,6',7,7',7a,7'a-hexadecahydro-1H,1'H-8,8'-bi(4,12-methanobenzofuro[3,2-e]isoquinolin)-7,7'-dione | |
| Synonyms | Naloxone EP Impurity E, 2,2'-Binaloxone | [1] |
| CAS Number | 211738-08-8 | [3] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][3] |
| Molecular Weight | 652.73 g/mol | [1][3] |
| Appearance | White to light beige solid | [4] |
| Solubility | Slightly soluble in chloroform, dichloromethane, DMSO, and methanol. | [3] |
Formation Pathway: Oxidative Dimerization
The primary mechanism for the formation of this compound is the oxidative degradation of naloxone. This process, known as oxidative dimerization or phenolic coupling, can be initiated by various factors, including exposure to light, heat, and oxidizing agents. The reaction proceeds through the formation of a phenoxy radical from the phenolic hydroxyl group of the naloxone molecule. Two of these radicals then couple to form the dimeric structure.
The following diagram illustrates the proposed radical-based mechanism for the formation of this compound.
Caption: Oxidative Dimerization of Naloxone.
Experimental Protocols
Synthesis of this compound (Illustrative)
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, its preparation would generally involve the controlled oxidation of naloxone. The following is an illustrative protocol based on the principles of phenolic coupling.
Materials:
-
Naloxone hydrochloride
-
An appropriate oxidizing agent (e.g., potassium ferricyanide, horseradish peroxidase/hydrogen peroxide)
-
A suitable solvent system (e.g., a buffered aqueous solution or a mixture of water and an organic solvent)
-
Quenching agent (e.g., sodium metabisulfite)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve naloxone hydrochloride in the chosen solvent system.
-
Slowly add the oxidizing agent to the naloxone solution while stirring at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC-UV.
-
Once the desired level of conversion is achieved, quench the reaction by adding a suitable quenching agent.
-
Extract the crude product with an organic solvent.
-
Purify the crude product using preparative HPLC to isolate this compound.
-
Characterize the purified product using techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity.
Analytical Method for the Detection and Quantification of this compound
A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous quantitative determination of buprenorphine, naloxone, and their degradation products, including this compound.[5]
| Parameter | Condition |
| Column | Phenomenex Luna C18 (4.6 x 100 mm, 3 µm) |
| Mobile Phase A | 50 mM potassium phosphate (B84403) monobasic buffer (pH 4.5 with diluted phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program is utilized for efficient separation. |
| Flow Rate | 1.1 mL/min and 1.2 mL/min (specifics of the gradient not detailed in the abstract) |
| Detection | UV at 280 nm |
| Column Temperature | Not specified in the abstract |
This method has been validated according to ICH guidelines for specificity, linearity, limits of detection and quantitation, precision, accuracy, and robustness.[5]
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a naloxone drug product.
Caption: HPLC Analysis Workflow.
Regulatory Context and Control Strategies
The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.
ICH and USP Guidelines
The International Council for Harmonisation (ICH) provides guidance on the qualification of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
The United States Pharmacopeia (USP) General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides definitions and general principles for controlling impurities.[6][7][8]
ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.1% | 0.25% |
It is important to note that these are general thresholds, and lower limits may be appropriate for potent or toxic impurities.
Control Strategies
Control of this compound in naloxone drug products can be achieved through a combination of strategies:
-
Formulation Development: Optimizing the formulation to minimize oxidative stress, for example, by including antioxidants or using packaging that protects from light.
-
Process Control: Implementing robust manufacturing processes with tight control over parameters that could promote oxidation.
-
Packaging and Storage: Selecting appropriate primary packaging that provides a barrier to oxygen and light, and defining suitable storage conditions.
-
Specification Setting: Establishing an appropriate acceptance criterion for this compound in the drug product specification based on stability data and safety considerations.
Toxicological and Pharmacological Significance
There is limited publicly available information specifically on the pharmacological and toxicological effects of this compound. As a degradation product, its presence may potentially impact the safety and efficacy of the naloxone product.[4] The ICH guidelines mandate that any degradation product exceeding the qualification threshold must be evaluated for its biological safety. Such an evaluation would typically involve a range of in vitro and in vivo toxicological studies.
Conclusion
This compound is a critical naloxone impurity that warrants careful consideration throughout the pharmaceutical development process. Understanding its formation, having robust analytical methods for its detection and quantification, and implementing effective control strategies are essential for ensuring the quality, safety, and efficacy of naloxone-containing medicines. Further research into the specific toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.
References
- 1. GSRS [precision.fda.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 6. usp.org [usp.org]
- 7. uspnf.com [uspnf.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Bisnaloxone
Introduction
2,2'-Bisnaloxone is a dimeric impurity associated with the opioid antagonist naloxone (B1662785).[1][2] As naloxone is a critical, life-saving medication for reversing opioid overdose, ensuring its purity, potency, and safety is of paramount importance in pharmaceutical manufacturing and drug development.[3][4] this compound, also known as Naloxone EP Impurity E, can arise during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product during storage, particularly under suboptimal conditions.[1][5] The presence of this and other impurities can potentially reduce the efficacy of the final drug product.[5] Therefore, its identification, characterization, and quantification are critical components of quality control for naloxone-containing formulations.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a representative analytical protocol for its detection, and illustrates its logical relationship to the parent compound.
Core Physical and Chemical Properties
The fundamental properties of this compound have been compiled from various chemical databases and suppliers. These characteristics are essential for its identification and for the development of analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | (4R,4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
| Synonyms | 2,2''-Binaloxone; Naloxone Impurity 5; Naloxone EP Impurity E | |
| CAS Number | 211738-08-8 | |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [6] |
| Molecular Weight | 652.73 g/mol | [6] |
| Appearance | White to Light Beige Solid | |
| Purity | Typically available as a reference standard at >95% (HPLC) | |
| Storage Temperature | -20°C | |
| Stability | Stable at room temperature and pressure; may decompose under high temperature or light. |
Solubility and Spectroscopic Data
Solubility and spectral characteristics are critical for sample preparation and detection in analytical chromatography.
| Property | Value | Source(s) |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. | |
| UV Maximum (λmax) | 229, 275 nm |
Pharmacological Context and Significance
This compound is not characterized by its own pharmacological activity or signaling pathway. Instead, its significance lies in its role as an impurity in naloxone preparations. The formation of this dimer from two naloxone molecules inherently reduces the concentration of the active antagonist in the drug product. Regulatory bodies like the European Pharmacopoeia (EP) mandate the monitoring of such impurities to ensure the safety and efficacy of the final medication. The diagram below illustrates the logical pathway from naloxone production to the potential impact of impurity formation.
Caption: Logical flow of this compound formation and its impact on drug quality.
Experimental Protocols: Analytical Quantification
As this compound is an impurity, protocols for its intentional synthesis are not common. However, its detection and quantification are routine in pharmaceutical quality control. The following is a representative protocol for the analysis of this compound in a naloxone drug substance or product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established methods for naloxone impurity profiling.[2][7][8]
Objective
To develop a stability-indicating RP-HPLC method for the simultaneous determination of naloxone and its related impurity, this compound.
Reagents and Materials
-
This compound Certified Reference Material (CRM)
-
Naloxone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Buffer: Phosphate (B84403) buffer or other suitable aqueous mobile phase component, adjusted to a specified pH.
-
Diluent: Typically a mixture of the mobile phase components (e.g., Water:Acetonitrile 50:50 v/v).
Equipment
-
HPLC system with a PDA or UV detector
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions (Representative)
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile/Methanol). A common starting point is a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 247 nm or 275 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh ~5 mg of this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL.
-
Naloxone Stock Solution: Accurately weigh ~25 mg of Naloxone HCl standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL.
-
Working Standard Solution (for System Suitability): Prepare a mixed solution containing Naloxone (~100 µg/mL) and this compound at the specification limit (e.g., 0.1 µg/mL).
-
Sample Preparation: Prepare the naloxone drug substance or product sample in the diluent to achieve a final target concentration of ~1000 µg/mL of naloxone. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure Workflow
The workflow for quantifying the impurity is visualized below.
Caption: Standard experimental workflow for the HPLC analysis of this compound.
Calculation
The amount of this compound is typically calculated as a percentage relative to the main naloxone peak using the area normalization method or against a qualified reference standard.
Formula (using external standard):
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Smp) * 100
Where:
-
Area_Imp: Peak area of this compound in the sample chromatogram.
-
Area_Std: Peak area of this compound in the standard chromatogram.
-
Conc_Std: Concentration of the this compound standard.
-
Conc_Smp: Concentration of the naloxone sample.
This compound is a critical process-related impurity and potential degradant of naloxone. A thorough understanding of its physical and chemical properties is essential for the development of robust analytical methods required for pharmaceutical quality control. The use of high-purity reference standards in conjunction with validated stability-indicating HPLC methods allows for the accurate monitoring of this impurity, ensuring that naloxone drug products meet the stringent safety and purity standards required for this essential medicine.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. lupinepublishers.com [lupinepublishers.com]
2,2'-Bisnaloxone: A Technical Overview for Researchers
CAS Number: 211738-08-8
This technical guide provides an in-depth overview of 2,2'-Bisnaloxone, a dimeric derivative of the potent opioid antagonist, naloxone (B1662785). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It consolidates the available chemical and physical data, discusses its relevance as a pharmaceutical impurity, and explores its theoretical potential as a bivalent mu-opioid receptor (MOR) antagonist. Given the limited specific research on this molecule, this guide also furnishes detailed, generalized experimental protocols for its potential characterization.
Core Compound Information
This compound is structurally a dimer of naloxone, linked at the 2-position of the aromatic rings of the two monomeric units. It is primarily recognized as a potential impurity in commercial preparations of naloxone.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 211738-08-8 | [1][2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][3] |
| Molecular Weight | 652.7 g/mol | [3] |
| Appearance | A solid | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |
| UV Absorption | 229, 275 nm | [3] |
| Storage Temperature | -20°C | [1] |
| InChI Key | VZXBORUALALXQH-ZQUSMLRHSA-N | [1][3] |
Synthesis and Role as a Pharmaceutical Impurity
Currently, there are no published, dedicated synthetic routes for the intentional production of this compound for research purposes. Its presence is primarily a consequence of the naloxone manufacturing process, where it arises as a dimeric impurity.[1] A Chinese patent focused on a synthetic method for naloxone hydrochloride mentions that the addition of boric acid can help reduce the formation of this compound in the final product, highlighting the efforts to minimize its presence.
The formation of such impurities is a critical aspect of pharmaceutical quality control, as their presence could potentially alter the efficacy and safety profile of the active pharmaceutical ingredient (API). The characterization and quantification of impurities like this compound are essential for regulatory compliance and ensuring drug product quality.
Theoretical Mechanism of Action as a Bivalent Mu-Opioid Receptor Antagonist
While specific experimental data on the biological activity of this compound is scarce, its structure as a naloxone dimer suggests a potential interaction with opioid receptors as a bivalent ligand. Bivalent ligands consist of two pharmacophores linked by a spacer, capable of simultaneously binding to two receptor sites. This can lead to altered pharmacology compared to their monomeric counterparts.
Theoretically, this compound could interact with mu-opioid receptors (MORs) in several ways:
-
Intramolecular Bridging: The two naloxone moieties could span two binding sites within a single MOR.
-
Intermolecular Bridging: The molecule could bridge two separate MORs, potentially promoting receptor dimerization or clustering.
The diagram below illustrates the hypothetical bivalent binding of this compound to two adjacent mu-opioid receptors.
This bivalent interaction could potentially lead to enhanced binding affinity and altered functional activity compared to monomeric naloxone. However, without experimental data, this remains a theoretical consideration.
Proposed Experimental Protocols for Characterization
To elucidate the pharmacological profile of this compound, the following standard experimental protocols are proposed.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human mu-opioid receptors (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist)
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound stock solution (in DMSO)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Naloxone (10 µM), [³H]-DAMGO, and membrane suspension.
-
Competition: A range of concentrations of this compound, [³H]-DAMGO, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for this binding assay.
[³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
This assay determines the functional activity of this compound by measuring its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, indicating antagonist properties.
Materials:
-
Cell membranes expressing human mu-opioid receptors
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
GDP
-
A known MOR agonist (e.g., DAMGO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Prepare membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Varying concentrations of this compound (or vehicle for control).
-
A fixed concentration of the MOR agonist DAMGO (typically its EC₈₀).
-
Membrane suspension.
-
GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Filter, wash, and perform scintillation counting as described previously.
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the antagonist activity.
-
The signaling pathway involved in the GTPγS binding assay is depicted below.
Conclusion
This compound is a molecule of interest primarily due to its existence as a dimeric impurity in naloxone preparations. While its chemical and physical properties are documented, a significant gap exists in the scientific literature regarding its biological activity and pharmacological profile. Based on its structure, it is hypothesized to act as a bivalent mu-opioid receptor antagonist, a concept that warrants experimental validation. The protocols outlined in this guide provide a framework for researchers to systematically investigate the binding affinity and functional activity of this compound, which would contribute valuable knowledge to the fields of opioid pharmacology and pharmaceutical sciences.
References
Technical Guide: Physicochemical Properties of 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the core physicochemical properties of 2,2'-Bisnaloxone, a known impurity in naloxone (B1662785) preparations. The data presented is compiled from various chemical and pharmaceutical reference sources.
Chemical Identity and Molecular Weight
This compound, also known as dimeric naloxone or Naloxone EP Impurity E, is a substance that can be found in commercial preparations of the opioid antagonist naloxone[1][2][3]. Its presence may impact the purity and potency of the final drug product[1].
The key identification and molecular data for this compound are summarized in the table below.
| Parameter | Value | References |
| Molecular Weight | 652.73 g/mol | [3][4][5][6][7] |
| Formula Weight | 652.7 | [2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [2][3][4][5][6][7] |
| CAS Number | 211738-08-8 | [1][2][4] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Description | References |
| Appearance | White to beige or yellow crystalline solid | [1][3] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Almost insoluble in water. | [1][2] |
| UV Maximum Absorption (λmax) | 229, 275 nm | [2] |
| Storage Temperature | -10 to -25°C or -20°C | [2][7] |
| Stability | Stable at room temperature and pressure, but may decompose under high temperature or light. Reported to be stable for at least 4 years when stored at -20°C. | [1][2] |
Experimental Considerations
Currently, there is limited publicly available information regarding detailed experimental protocols for the specific synthesis of this compound, as it is primarily considered an impurity formed during the production of naloxone[1]. The focus in the literature is more on its detection and control in naloxone drug products[1].
Similarly, there is a lack of information on the involvement of this compound in specific biological signaling pathways. Its primary characterization is as a chemical entity related to naloxone, and extensive biological activity studies do not appear to be widely published.
Due to the absence of detailed experimental workflows or established signaling pathway interactions in the available literature, the creation of corresponding diagrams is not feasible at this time. Researchers investigating this molecule may need to develop their own methodologies for synthesis and biological characterization.
References
- 1. chembk.com [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,2’-Bisnaloxone | CymitQuimica [cymitquimica.com]
- 4. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 5. GSRS [precision.fda.gov]
- 6. 2,2-Bisnaloxone | C38H40N2O8 | CID 146156030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
Navigating the Solubility Landscape of 2,2'-Bisnaloxone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Bisnaloxone, a dimeric impurity of the opioid antagonist naloxone. Understanding the solubility of this compound is critical for its isolation, characterization, and for assessing its potential impact on the quality and efficacy of naloxone-containing pharmaceutical products. This document collates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a putative signaling pathway based on its structural relationship to naloxone.
Core Executive Summary
This compound is characterized by its poor aqueous solubility and a greater affinity for organic solvents. While precise quantitative data remains limited in publicly accessible literature, qualitative assessments consistently indicate that it is "almost insoluble" in water.[1] In contrast, it exhibits a higher degree of solubility in organic solvents, though descriptions vary from "high" to "slightly" or "sparingly" soluble, suggesting that the choice of organic solvent is a critical factor. The compound is a crystalline solid, appearing white to yellow in color.[1]
Data Presentation: Qualitative Solubility of this compound
Due to the absence of specific quantitative solubility values in the reviewed literature, the following table summarizes the qualitative solubility profile of this compound. This information is compiled from various chemical supplier and database entries.
| Solvent | Solubility Description | Source |
| Water | Almost Insoluble | [1] |
| Ethanol | High Solubility | [1] |
| Chloroform | High Solubility, Slightly Soluble | [1][2] |
| Dichloromethane | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble, Sparingly Soluble | [2] |
| Methanol (B129727) | Slightly Soluble, Sparingly Soluble | [2] |
Note: The conflicting descriptions for chloroform, DMSO, and methanol highlight the need for standardized quantitative analysis.
Experimental Protocols: A Framework for Quantitative Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials and Equipment:
-
This compound (certified reference standard)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis)
-
Volumetric flasks and pipettes
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the remaining solid material.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
The following diagram illustrates the experimental workflow for this solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Putative Signaling Pathway
As this compound is a dimer of naloxone, it is hypothesized to interact with the same biological targets, primarily the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Naloxone is a competitive antagonist at the MOR. The binding of naloxone, and putatively this compound, prevents the downstream signaling cascade typically initiated by opioid agonists.
The following diagram illustrates the antagonistic action at the µ-opioid receptor.
Caption: Hypothesized antagonistic signaling pathway of this compound at the µ-opioid receptor.
Conclusion
The solubility of this compound is a critical parameter for its handling and study. While existing data is qualitative, this guide provides a framework for obtaining precise quantitative measurements. The proposed experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to generate the data needed for formulation development, quality control, and further pharmacological investigation. Furthermore, the putative signaling pathway provides a logical starting point for understanding the biological activity of this naloxone-related impurity. Further research is warranted to fully elucidate the physicochemical and pharmacological properties of this compound.
References
Methodological & Application
2,2'-Bisnaloxone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bisnaloxone, also known as naloxone (B1662785) dimer, is recognized primarily as a process impurity and degradation product found in naloxone preparations.[1][2][3] Naloxone is a critical opioid receptor antagonist used to reverse the effects of opioid overdose.[4] The presence of impurities such as this compound is monitored during the manufacturing and storage of naloxone to ensure the safety and efficacy of the final drug product.[5][6] This document provides an overview of the available information on this compound, including its physicochemical properties. It is important to note that detailed experimental protocols and extensive pharmacological data for this compound are not widely available in published literature, likely due to its status as an impurity rather than a therapeutic agent.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃₈H₄₀N₂O₈ | [3][7][8] |
| Molecular Weight | 652.73 g/mol | [3][8] |
| Appearance | White to Light Beige Solid | [2] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3] |
| Storage Temperature | -20°C | [3] |
Analytical Characterization
The identification and quantification of this compound as an impurity in naloxone preparations are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of naloxone and its related impurities. While specific protocols for this compound are not detailed, general HPLC methods for naloxone impurity profiling can be adapted.
Protocol: General HPLC Method for Naloxone Impurity Profiling
This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength suitable for naloxone and its impurities (e.g., 280 nm).
-
Sample Preparation: Naloxone samples are dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Standard Preparation: A reference standard of this compound, if available, should be prepared in the same manner as the sample to determine its retention time and response factor for accurate quantification.
Workflow for Analytical Characterization
Pharmacological Evaluation (Hypothetical Protocols)
There is a significant lack of publicly available data on the pharmacological activity of this compound. The following are hypothetical experimental protocols that could be employed to characterize its interaction with opioid receptors. These are based on standard assays used for opioid ligands.
Opioid Receptor Binding Assays
These assays would determine the affinity of this compound for various opioid receptor subtypes (μ, δ, and κ).
Protocol: Radioligand Competition Binding Assay
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).
-
This compound at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays would determine whether this compound acts as an agonist, antagonist, or inverse agonist at opioid receptors.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a key step in opioid receptor signaling.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
A known opioid agonist (positive control).
-
-
Procedure:
-
Incubate the cell membranes with GDP and varying concentrations of this compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known opioid agonist.
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by filtration.
-
Measure the radioactivity of the filters.
-
Analyze the data to determine the effect of this compound on G-protein activation. An increase in binding indicates agonist activity, while a blockage of agonist-induced binding indicates antagonist activity.
-
Hypothetical Signaling Pathway
The interaction of an opioid ligand with its receptor typically triggers a G-protein signaling cascade. The following diagram illustrates the canonical pathway that would be investigated for this compound.
In Vivo Studies
Currently, there are no published in vivo studies specifically investigating the pharmacological effects of this compound. Should such studies be undertaken, they would likely involve animal models to assess its potential opioid agonist or antagonist activity, as well as its pharmacokinetic profile and toxicity.
Conclusion
This compound is a known impurity of naloxone. While its physicochemical properties are documented, there is a notable absence of detailed experimental protocols and pharmacological data in the public domain. The protocols and pathways described herein are based on standard methodologies for opioid research and are provided as a guide for potential future investigations into the biological activity of this compound. Further research is required to fully characterize the pharmacological profile of this compound and to understand its potential impact on the safety and efficacy of naloxone products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Naloxone | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. japsonline.com [japsonline.com]
- 7. 2,2-Bisnaloxone | C38H40N2O8 | CID 146156030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 2,2'-Bisnaloxone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general framework for the in vitro characterization of a novel ligand at opioid receptors. 2,2'-Bisnaloxone is primarily documented as a dimeric impurity found in naloxone (B1662785) preparations. As of the latest literature review, there is a lack of published data on its specific biological activity or its use as a standalone pharmacological tool. Therefore, the experimental procedures outlined below are hypothetical and intended to serve as a guide for investigating the potential opioid receptor activity of an uncharacterized compound, using this compound as an example.
Introduction to this compound
This compound is a dimer of the opioid antagonist naloxone. Its presence is generally considered an impurity in commercial naloxone formulations. Chemically, it is a crystalline solid with the formula C₃₈H₄₀N₂O₈ and a molecular weight of approximately 652.73 g/mol . It is reported to be slightly soluble in chloroform, DMSO, and methanol. Given its structural relationship to naloxone, a potent opioid antagonist, it is plausible to hypothesize that this compound may interact with opioid receptors. The following protocols outline the necessary in vitro assays to determine its binding affinity and functional activity at the μ (mu), δ (delta), and κ (kappa) opioid receptors.
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data that would be obtained from the successful execution of the protocols described below. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Assay Type | Receptor | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) | Mode of Action |
| Radioligand Binding Assay | μ | [³H]-DAMGO | This compound | TBD | TBD | - |
| Radioligand Binding Assay | δ | [³H]-Naltrindole | This compound | TBD | TBD | - |
| Radioligand Binding Assay | κ | [³H]-U69,593 | This compound | TBD | TBD | - |
| cAMP Functional Assay | μ | - | This compound | - | TBD | TBD |
TBD: To Be Determined
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical Gαi/o-coupled signaling pathway for opioid receptors and the general workflows for the key in vitro assays.
Caption: Hypothetical μ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the μ, δ, and κ opioid receptors by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
For μ receptors: [³H]-DAMGO
-
For δ receptors: [³H]-Naltrindole
-
For κ receptors: [³H]-U69,593
-
-
Non-specific Binding Control: Naloxone (10 µM)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well cell harvester with GF/B filter plates.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Naloxone.
-
Displacement: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Add 50 µL of the appropriate radioligand (at a concentration close to its Kₔ) to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol determines if this compound can function as an antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the μ-opioid receptor.
-
Agonist: A known μ-opioid receptor agonist (e.g., DAMGO).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a fixed concentration of the agonist (e.g., DAMGO at its EC₈₀ concentration).
-
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the fixed concentration of DAMGO to the wells already containing this compound. In parallel, include control wells with DAMGO alone and buffer alone.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The IC₅₀ value will indicate the potency of this compound as a functional antagonist. A lower IC₅₀ suggests higher antagonist potency.
Conclusion
The protocols detailed above provide a robust framework for the initial in vitro characterization of this compound or any other novel compound at the three major opioid receptors. By systematically determining its binding affinity and functional effects on a key signaling pathway, researchers can elucidate its pharmacological profile and determine its potential as an agonist, antagonist, or allosteric modulator. Given the current understanding of this compound as a naloxone impurity, these experiments would be foundational in establishing any independent biological activity.
Application Notes and Protocols: 2,2'-Bisnaloxone for Opioid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bisnaloxone, also known as dimeric naloxone (B1662785) or Naloxone EP Impurity E, is a molecule comprised of two naloxone units linked together.[1][2][3] Naloxone is a well-characterized competitive antagonist of opioid receptors, with the highest affinity for the µ-opioid receptor (MOR). The bivalent nature of this compound makes it an interesting compound for investigation in opioid receptor pharmacology. The study of bivalent ligands, which consist of two pharmacophores, is a valuable approach for probing receptor dimers and has led to the development of ligands with unique pharmacological profiles, including improved affinity and selectivity.[4][5][6]
These application notes provide a comprehensive guide for the characterization of this compound using opioid receptor binding assays. Given that this compound is recognized as a potential impurity in commercial naloxone preparations, its pharmacological characterization is crucial for understanding the full pharmacological profile of naloxone formulations.[7][8][9]
Data Presentation
The following tables are provided as a template for summarizing the quantitative data obtained from opioid receptor binding assays for this compound.
Table 1: Inhibition Constants (Ki) of this compound at Opioid Receptors
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | User-determined value | User-determined value | User-determined value |
| Naloxone (Reference) | Literature value | Literature value | Literature value |
Table 2: IC50 Values from Competitive Binding Assays
| Compound | µ-Opioid Receptor (IC50, nM) vs. [3H]DAMGO | δ-Opioid Receptor (IC50, nM) vs. [3H]Naltrindole | κ-Opioid Receptor (IC50, nM) vs. [3H]U-69,593 |
| This compound | User-determined value | User-determined value | User-determined value |
| Naloxone (Reference) | User-determined value | User-determined value | User-determined value |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound at µ, δ, and κ opioid receptors is provided below.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors by measuring its ability to compete with selective radioligands.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing a high density of human or rodent µ, δ, or κ opioid receptors.
-
Radioligands:
-
[3H]DAMGO (for µ-opioid receptor)
-
[3H]Naltrindole (for δ-opioid receptor)
-
[3H]U-69,593 (for κ-opioid receptor)
-
-
Test Compound: this compound
-
Reference Compound: Naloxone
-
Non-specific Binding Control: High concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter
-
Scintillation Cocktail
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and naloxone in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in binding buffer. Ensure the final solvent concentration in the assay is minimal (e.g., <1%) to avoid interference.
-
Prepare serial dilutions of the test and reference compounds.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each receptor type:
-
Total Binding: Receptor membranes and the respective radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of unlabeled naloxone (10 µM).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound or naloxone.
-
-
The final assay volume is typically 200 µL. The concentration of the radioligand should be approximately its Kd value.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Counting:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or naloxone).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. escholarship.org [escholarship.org]
- 2. Novel Bivalent Ligands Carrying Potential Antinociceptive Effects by Targeting Putative Mu Opioid Receptor and Chemokine Receptor CXCR4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naloxone EP Impurity E : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. Isolation, Identification and Structural Verification of a Methylene-Bridged Naloxone "Dimer" Formed by Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Binding Affinity of Novel Mono- and Bivalent Morphinan Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Analytical Detection of 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bisnaloxone is recognized as a dimeric impurity and a degradation product of Naloxone (B1662785), an opioid antagonist crucial for reversing opioid overdose.[1][2] The monitoring and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing Naloxone. These application notes provide a detailed overview of analytical methodologies for the detection and quantification of this compound, targeting professionals in research, drug development, and quality control. The methods described are based on established analytical techniques for Naloxone and its related compounds and provide a strong foundation for developing and validating in-house analytical procedures.
Analytical Methods
The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is essential for separating this compound from Naloxone and other related impurities.[1] The following protocol is based on a validated method for the simultaneous determination of Buprenorphine, Naloxone, and their degradation products.[1]
Quantitative Data Summary
| Parameter | Typical Expected Performance |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantitation (LOQ) | To be determined (typically in the ng/mL range) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from other components |
Experimental Protocol: RP-HPLC Method
This protocol is adapted from a stability-indicating method for Naloxone and its impurities.[1]
a. Instrumentation and Columns:
-
HPLC system with UV detection
-
Phenomenex Luna C18 column (4.6 x 100 mm, 3 µm particle size) or equivalent[1]
b. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
c. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 50 mM Potassium Phosphate Monobasic buffer (pH adjusted to 4.5 with phosphoric acid)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Elution | Time (min) |
| 0 | |
| ... | |
| ... | |
| Flow Rate | 1.1 mL/min to 1.2 mL/min[1] |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 50 µL[1] |
d. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare working standards by serial dilution to construct a calibration curve.
-
Sample Solution (for drug product): Accurately weigh and dissolve the sample containing Naloxone in the diluent to achieve a target concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[3]
e. Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for detecting trace levels of this compound, especially in biological matrices. The following protocol is a proposed method based on established procedures for Naloxone and its metabolites.[4][5]
Quantitative Data Summary
Specific quantitative data for this compound via LC-MS/MS is not widely published. The following are target parameters for method validation.
| Parameter | Target Performance |
| Limit of Detection (LOD) | To be determined (expected in the pg/mL to low ng/mL range) |
| Limit of Quantitation (LOQ) | To be determined (expected in the pg/mL to low ng/mL range) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Matrix Effect | To be assessed and minimized |
Experimental Protocol: LC-MS/MS Method
a. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
b. Chromatographic Conditions (starting point):
-
Column: A suitable C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Flow Rate: 0.2 - 0.5 mL/min
-
Gradient: A gradient elution should be optimized to ensure separation from Naloxone and other potential interferences.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺, and characteristic product ions will be selected for quantification and qualification.
d. Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or whole blood, a simple and rapid approach is protein precipitation. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase.[5]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. The choice of sorbent (e.g., C18, mixed-mode) will depend on the sample matrix and requires optimization.
Formation Pathway of this compound
This compound is formed through the oxidative dimerization of two Naloxone molecules. This process is particularly relevant under stress conditions, such as exposure to oxidizing agents. The proposed mechanism involves the oxidation of the phenolic hydroxyl group on the Naloxone molecule, leading to the formation of a phenoxy radical. Two of these radicals then couple to form the dimeric structure.[6]
Caption: Proposed formation pathway of this compound from Naloxone.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a pharmaceutical sample.
Caption: General workflow for this compound analysis.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive starting point for the detection and quantification of this compound. The RP-HPLC method is suitable for routine quality control, while the LC-MS/MS method offers enhanced sensitivity for trace-level analysis. It is imperative that any method implemented is fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results. The provided diagrams offer a visual representation of the formation pathway and a typical analytical workflow to aid in understanding and implementation.
References
- 1. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 2. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of buprenorphine, naloxone and phase I and phase II metabolites in rat whole blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Opioid Antagonists: A Focus on 2,2'-Bisnaloxone
A review of publicly available scientific literature and databases reveals a notable absence of in vivo studies conducted on 2,2'-bisnaloxone in animal models. This symmetrical dimer of naloxone (B1662785) is primarily documented as a potential impurity in commercial preparations of the widely used opioid antagonist, naloxone.[1][2][3] While comprehensive in vivo pharmacological data for this compound is not available, this document provides a detailed methodological framework based on established protocols for its parent compound, naloxone. These protocols can serve as a foundational template for researchers and drug development professionals interested in investigating the in vivo effects of this compound.
Compound Profile: this compound
This compound is a molecule formed by the dimerization of two naloxone units.[1][2][4] It is recognized as an impurity in naloxone preparations by regulatory bodies such as the European Pharmacopoeia (EP).[2][5] The key chemical and physical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Naloxone EP Impurity E, 2,2''-Binaloxone | [1][2] |
| CAS Number | 211738-08-8 | [1][2][3] |
| Molecular Formula | C38H40N2O8 | [1][4][6] |
| Molecular Weight | 652.73 g/mol | [1][4] |
| Appearance | White to Light Beige Solid | [1][2] |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform and Dichloromethane. | [1][3] |
Hypothetical In Vivo Study Design for this compound: A Naloxone-Based Protocol
The following sections outline a generalized protocol for assessing the opioid antagonist activity of a compound like this compound in a rodent model. This protocol is adapted from standard in vivo methodologies used for naloxone.
Objective
To determine the in vivo efficacy of this compound as an opioid receptor antagonist by evaluating its ability to reverse opioid-induced effects in an animal model. A primary hypothesis would be that this compound, due to its structural similarity to naloxone, will exhibit antagonist properties at opioid receptors.
Materials and Methods
Animals:
-
Species: Male or female mice (e.g., C57BL/6, DBA/2) or rats (e.g., Sprague-Dawley).[7][8] The choice of strain may be influenced by known differences in opioid sensitivity.[7]
-
Age/Weight: Typically 8-12 weeks old, with weights ranging from 20-30g for mice and 200-300g for rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week prior to experimentation is crucial.
Drug Preparation:
-
Test Compound: this compound would need to be synthesized or obtained from a chemical supplier.
-
Vehicle: A suitable vehicle for solubilizing this compound must be determined based on its solubility profile. A common vehicle for naloxone is sterile saline.
-
Opioid Agonist: A standard opioid agonist such as morphine or fentanyl will be used to induce the effects that the antagonist is expected to reverse.
-
Positive Control: Naloxone hydrochloride solution.
-
Negative Control: Vehicle solution.
Experimental Protocol: Reversal of Opioid-Induced Analgesia (Tail-Flick Test)
-
Baseline Latency: Measure the baseline tail-flick latency of each animal in response to a thermal stimulus (e.g., a focused light beam). The cut-off time should be set to prevent tissue damage.
-
Opioid Administration: Administer a predetermined dose of an opioid agonist (e.g., morphine, subcutaneously).
-
Peak Opioid Effect: At the time of peak opioid effect (e.g., 30 minutes post-morphine administration), re-measure the tail-flick latency to confirm analgesia.
-
Antagonist Administration: Administer the test compound (this compound at various doses), positive control (naloxone), or vehicle. The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent.
-
Post-Antagonist Latency: Measure the tail-flick latency at several time points post-antagonist administration (e.g., 15, 30, 60 minutes) to assess the reversal of analgesia.
Data Presentation and Analysis
Quantitative data from such an experiment should be systematically organized. The percentage of antagonism can be calculated using the following formula:
% Antagonism = [(Latency after agonist and antagonist) - (Latency after agonist)] / [(Baseline latency) - (Latency after agonist)] * 100
The results can be presented in a dose-response table.
| Treatment Group | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM | % Reversal of Analgesia |
| Vehicle Control | - | ||
| Opioid Agonist | X | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| Naloxone (Positive Control) | Y |
Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to determine significant differences between treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the proposed experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Hypothetical workflow for an in vivo study of this compound.
Caption: Simplified signaling pathway of opioid antagonism.
Conclusion and Future Directions
While this compound is currently characterized primarily as a naloxone impurity, its structural similarity to a potent opioid antagonist suggests it may possess biological activity. The absence of in vivo data for this compound represents a knowledge gap. The protocols and frameworks provided here, adapted from extensive research on naloxone, offer a comprehensive starting point for the preclinical investigation of this compound. Future in vivo studies are necessary to elucidate the pharmacological profile of this compound, including its potency, efficacy, and potential therapeutic applications. Such studies would involve dose-response assessments, evaluation of its effects on various opioid-mediated behaviors, and characterization of its pharmacokinetic and pharmacodynamic properties.
References
- 1. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 2. 2,2’-Bisnaloxone | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. 2,2’-Bisnaloxone (1 mg/ml in Acetonitrile) | CymitQuimica [cymitquimica.com]
- 6. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 7. Behavioural effects of (-)naloxone in mice from four inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The opiate antagonist naloxone suppresses a rodent model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2,2'-Bisnaloxone, a dimeric impurity of Naloxone. The protocols outlined below are based on established chromatographic techniques for Naloxone and related opioid compounds.
Introduction
This compound is a dimer of Naloxone, an opioid receptor antagonist.[1] As a potential impurity in Naloxone preparations, its isolation and characterization are crucial for quality control in pharmaceutical development.[2] These protocols describe two primary methods for the purification of this compound: Preparative High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography.
Data Presentation
The following tables summarize the key quantitative parameters for the described purification protocols.
Table 1: Preparative HPLC Purification Parameters
| Parameter | Value |
| Stationary Phase | Reverse-Phase C18 (e.g., Phenomenex Gemini NX C18) |
| Column Dimensions | 250 mm x 30 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 230 nm |
| Gradient Program | 0-25 min: 0-70% B; 25-40 min: 70-90% B; 40-60 min: 90% B |
Table 2: Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate (B1210297) in Petroleum Ether (e.g., 40% to 80%) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Fraction Collection | Based on TLC analysis of eluted fractions |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This method is adapted from a protocol for the isolation of Naloxone degradation impurities and is suitable for obtaining high-purity this compound.[3]
1. Sample Preparation:
-
Dissolve the crude mixture containing this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
The system should be equipped with a C18 column (250 mm x 30 mm, 5 µm).[3]
3. Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Monitor the elution profile at 230 nm.[3]
-
Collect fractions corresponding to the peak of interest (this compound). The retention time will be specific to the system and may need to be determined by analytical scale HPLC first.
4. Post-Purification Processing:
-
Combine the fractions containing the purified this compound.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
5. Purity Analysis:
-
Assess the purity of the final product using analytical HPLC. A purity of >95% is typically expected for reference standards.[2]
Protocol 2: Flash Column Chromatography
This protocol is based on methods used for the purification of synthetic intermediates of Naloxone-related compounds and can be used for larger-scale purification, although potentially with lower resolution than preparative HPLC.[4]
1. Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
3. Elution:
-
Begin elution with a low polarity mobile phase (e.g., 100% petroleum ether or a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., in a stepwise gradient from 40% to 80% ethyl acetate in petroleum ether).[4]
-
Collect fractions of a suitable volume.
4. Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light or with an appropriate stain.
-
Combine the fractions that contain the pure this compound.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for Preparative HPLC Purification of this compound.
Caption: Workflow for Flash Column Chromatography Purification of this compound.
References
Application Notes and Protocols for 2,2'-Bisnaloxone as an Analytical Research Tool in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,2'-bisnaloxone as a certified reference material (CRM) for analytical purposes in pharmacology and drug development. Given the current scientific literature, this compound is primarily recognized as a process impurity found in the synthesis of the opioid antagonist naloxone (B1662785).[1][2][3] As such, its primary application in a research and quality control setting is not as a pharmacological tool to probe opioid receptor function, but as a standard for the identification and quantification of impurities in naloxone drug substances and products.[4][5]
Introduction to this compound
This compound, also known as naloxone dimer, is a molecule formed during the synthesis of naloxone.[1] Its presence as an impurity in naloxone preparations can potentially affect the purity, stability, and therapeutic efficacy of the final drug product.[1] Therefore, regulatory bodies require the monitoring and control of such impurities to ensure the safety and quality of pharmaceutical products. This compound is available as a certified reference material, which is a highly characterized and purified compound suitable for use in analytical testing.[4][5]
Applications in Pharmaceutical Quality Control
The primary application of this compound as a research tool is in the field of analytical chemistry and pharmaceutical quality control. Its utility includes:
-
Impurity Identification: As a certified reference standard, this compound is used to confirm the identity of a peak suspected to be the dimer impurity in a chromatogram of a naloxone sample.
-
Analytical Method Development: It serves as a critical component in the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and detection of naloxone and its related impurities.[6]
-
Method Validation: this compound is used to validate analytical methods by assessing parameters such as specificity, linearity, accuracy, and precision for the quantification of this specific impurity.
-
Routine Quality Control Testing: In a manufacturing setting, it is used as a standard in routine quality control tests to ensure that the levels of this compound in batches of naloxone do not exceed the specified limits.
-
Stability Studies: It can be used to monitor the formation of this compound under various stress conditions (e.g., heat, light, humidity) in stability studies of naloxone formulations.
Data Presentation: Chromatographic Parameters
The following table summarizes typical chromatographic conditions for the analysis of this compound in naloxone samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on a published method.[6]
| Parameter | Condition |
| Column | Phenomenex Luna C18 (4.6 x 100 mm, 3 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate Monobasic Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Gradient elution with varying proportions of Mobile Phase A and B |
| Flow Rate | 1.1 to 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 50 µL |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
Objective: To prepare this compound standard solutions and naloxone sample solutions for quantification by RP-HPLC.
Materials:
-
This compound Certified Reference Material
-
Naloxone drug substance or product
-
Diluent (e.g., a mixture of mobile phase A and B)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Centrifuge
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound CRM.
-
Dissolve it in a suitable diluent in a volumetric flask to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of working standard solutions at different concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL). These will be used to generate a calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the naloxone sample.
-
Dissolve it in the diluent in a volumetric flask to achieve a final concentration within the working range of the assay.
-
If the sample is a solid dosage form, it may require additional steps such as crushing, extraction, and filtration.
-
For liquid formulations, a direct dilution may be sufficient.
-
If necessary, centrifuge the sample solution to remove any undissolved particulates.[6]
-
Protocol 2: RP-HPLC Method for Quantification of this compound
Objective: To quantify the amount of this compound impurity in a naloxone sample using a validated RP-HPLC method.
Procedure:
-
Instrument Setup:
-
Set up the HPLC system according to the chromatographic conditions outlined in the data presentation table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve Generation:
-
Inject equal volumes of each working standard solution into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject the prepared naloxone sample solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Record the peak area for the this compound peak in the sample chromatogram.
-
-
Quantification:
-
Using the equation from the calibration curve, calculate the concentration of this compound in the sample solution based on its peak area.
-
Express the amount of this compound as a percentage of the naloxone concentration in the sample.
-
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. noramco.com [noramco.com]
- 6. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,2'-Bisnaloxone
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the qualitative and quantitative analysis of 2,2'-Bisnaloxone, a known impurity and dimer of naloxone (B1662785), using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methodologies for the analysis of naloxone and other opioid alkaloids and have been adapted for the specific characteristics of this compound.
Introduction
This compound is a dimeric impurity that can be present in naloxone preparations.[1] Its monitoring is crucial for ensuring the quality, safety, and efficacy of naloxone-containing pharmaceutical products. This document outlines the key aspects of developing and applying a robust LC-MS/MS method for the identification and quantification of this compound. The chemical formula for this compound is C38H40N2O8 with a molecular weight of approximately 652.73 g/mol .[2][3]
Predicted Mass Spectrometry Behavior
Direct experimental data on the mass spectrometry of this compound is limited in publicly available literature. However, based on the analysis of the structurally related dimer naloxonazine and the monomer naloxone, a predictable behavior in ESI-MS/MS can be inferred.[4]
Ionization: Electrospray ionization (ESI) in the positive ion mode is the recommended technique due to the presence of tertiary amine groups in the this compound structure, which are readily protonated.
Precursor Ions: For quantitative analysis using Multiple Reaction Monitoring (MRM), the following precursor ions are proposed:
-
[M+H]+: The singly charged protonated molecule is expected at a mass-to-charge ratio (m/z) of approximately 653.7.
-
[M+2H]2+: A doubly charged ion may also be observed at an m/z of approximately 327.3. The doubly charged ion could be advantageous for detection on some mass spectrometers.
Fragmentation: Collision-induced dissociation (CID) of the precursor ions is expected to yield characteristic product ions. The fragmentation of this compound is likely to involve cleavage of the bond linking the two naloxone moieties, as well as fragmentation patterns characteristic of the naloxone structure itself. A proposed fragmentation pathway is illustrated below.
Experimental Protocols
This section details the recommended starting protocols for the LC-MS/MS analysis of this compound. Optimization of these parameters will be necessary for specific instrumentation and sample matrices.
Sample Preparation
The choice of sample preparation method will depend on the matrix.
-
For Pharmaceutical Preparations (e.g., Injections, Formulations):
-
Accurately weigh and dissolve the sample in a suitable solvent such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Dilute the sample to a final concentration within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[5]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or cation exchange SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest using an appropriate solvent.
-
Evaporate the eluent and reconstitute the residue in the mobile phase.[6]
-
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is recommended for good separation of naloxone and its impurities.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution: A gradient elution is necessary to ensure adequate separation from naloxone and other related substances. An example gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for specific instrument.
-
Drying Gas (Nitrogen): Flow rate to be optimized for specific instrument.
-
-
MS/MS Parameters: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The precursor and product ions, along with collision energies, need to be optimized.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the mass spectrometry analysis of this compound.
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C38H40N2O8 | 652.73 | 211738-08-8 |
Table 1: General Properties of this compound. [2][3]
| Precursor Ion | Predicted m/z | Proposed Product Ion 1 (Quantifier) | Proposed Product Ion 2 (Qualifier) | Collision Energy (eV) |
| [M+H]+ | 653.7 | ~328.2 | To be determined | To be optimized |
| [M+2H]2+ | 327.3 | ~328.2 | To be determined | To be optimized |
Table 2: Predicted MRM Transitions for this compound.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Example LC Gradient Program.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 3. GSRS [precision.fda.gov]
- 4. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
Application Note: Preparation of 2,2'-Bisnaloxone Stock Solutions
Introduction
2,2'-Bisnaloxone is a dimeric form of naloxone (B1662785) and is recognized as a potential impurity in commercial preparations of the opioid antagonist naloxone.[1][2] As a critical reference standard in pharmaceutical quality control and drug development, the accurate and consistent preparation of this compound stock solutions is paramount for reliable analytical and experimental results.[3] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for research purposes.
Physicochemical Properties
This compound is a solid, typically appearing white to light beige or yellow.[2][4] It is stable when stored correctly and has very low solubility in aqueous solutions but is soluble in various organic solvents.[4] Careful consideration of the appropriate solvent is crucial for achieving the desired concentration and ensuring the stability of the stock solution.
Quantitative Data Summary
The key properties of this compound are summarized in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Citations |
| CAS Number | 211738-08-8 | [1][4][5] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [5][6] |
| Molecular Weight | 652.73 g/mol | [5][6][7] |
| Appearance | White to light beige solid | [2][4] |
| Purity | Typically ≥95% | [1][5] |
| Solubility | ||
| Water | Almost insoluble | [4] |
| DMSO | Sparingly / Slightly soluble | [1][2] |
| Methanol | Sparingly / Slightly soluble | [1][2] |
| Ethanol | High solubility | [4] |
| Chloroform | High solubility / Slightly soluble | [1][4] |
| Storage (Solid) | -20°C | [1][5] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for creating high-concentration stock solutions of sparingly water-soluble compounds for subsequent dilution in aqueous experimental media.
Safety Precautions:
-
Always handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Materials:
-
This compound powder (Purity ≥95%)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Pipette tips
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass:
-
Determine the mass of this compound needed to prepare the desired volume and concentration. The formula is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 652.73 g/mol / 1000 = 6.53 mg
-
-
Weigh Compound:
-
Using a calibrated analytical balance, carefully weigh out 6.53 mg of this compound powder onto weighing paper.
-
Transfer the powder into a sterile 1.5 mL amber or foil-wrapped microcentrifuge tube. Taring the tube on the balance before adding the compound is recommended for accuracy.
-
-
Add Solvent:
-
Using a calibrated micropipette, add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve Compound:
-
Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[8] The solution should be clear.
-
-
Aliquot and Store:
Note on Working Solutions: When preparing aqueous working solutions from the DMSO stock, ensure the final concentration of DMSO in the experimental medium is kept low (typically <0.1% v/v) to prevent solvent-induced artifacts or toxicity.[8]
Visual Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 3. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 6. GSRS [precision.fda.gov]
- 7. 2,2-Bisnaloxone | C38H40N2O8 | CID 146156030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,2'-Bisnaloxone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,2'-bisnaloxone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
A1: this compound is a dimer of naloxone (B1662785), an opioid receptor antagonist. It is primarily known as a potential impurity and degradation product in naloxone preparations.[1][2] Its presence can be an indicator of naloxone product stability and may have implications for the efficacy and safety of naloxone-containing formulations.
Q2: What are the recommended storage conditions for this compound?
A2: As a certified reference material, it is recommended to store this compound at -10 to -25°C.[[“]] For solid forms, a storage temperature of -20°C is also suggested.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: Information on the solubility of this compound is limited. Researchers should perform solubility tests in small quantities of their desired solvent system.
Q4: Under what conditions does this compound form as a degradation product of naloxone?
A4: The formation of this compound as a naloxone degradant can occur under various stress conditions, including acidic, basic, oxidative, and photolytic stress.[5][6] One study detected this compound in expired naloxone products that had been stored at room temperature.[1][7] However, in that particular study, no significant impurity was detected in the expired products, suggesting naloxone's stability under those specific storage conditions.[1][7]
Q5: Are there any known signaling pathways affected by this compound?
A5: Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. However, as a dimer of naloxone, its potential interaction with opioid receptors, which are G-protein coupled receptors, is of interest. Opioid receptor dimerization is a known phenomenon that can influence receptor signaling and pharmacology.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | Inappropriate solvent selection. | Test solubility in a range of solvents, starting with common organic solvents like methanol (B129727), acetonitrile (B52724), or DMSO in small volumes. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation. |
| Unexpected Peaks in Chromatogram | Degradation of this compound during sample preparation or analysis. | Prepare solutions fresh and protect them from light and elevated temperatures. Ensure the mobile phase is compatible with the analyte and that the HPLC system is equilibrated. Consider using a reference standard to confirm the identity of the main peak. |
| Inconsistent Analytical Results | Instability of the analyte in the chosen analytical solution or improper storage of stock solutions. | Prepare fresh analytical solutions for each run. Store stock solutions at the recommended -20°C and protect from light. Perform solution stability studies as part of method validation. |
| Formation of this compound in Naloxone Formulation | Inadequate control of storage conditions (e.g., exposure to light, high temperatures, or inappropriate pH). | Review and optimize the storage and handling conditions for the naloxone formulation. Conduct forced degradation studies to identify the specific conditions leading to the formation of this compound and implement appropriate control measures. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H40N2O8 | [8] |
| Molecular Weight | 652.73 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | Assumed based on related compounds |
| Storage Temperature | -10 to -25°C | [[“]] |
Table 2: Summary of Naloxone Forced Degradation Studies Mentioning this compound
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis (1N HCl) | Two unspecified degradation impurities were enriched, reaching levels of 2.14% and 4.64% after 7 days. | [9][10] |
| Accelerated Stability (40°C/75% RH) | Two unspecified degradation impurities increased to 0.10% and 0.17% over six months. | [10] |
| Expired Naloxone Products (Room Temp) | This compound was evaluated as a potential degradation impurity, but no significant amount was detected in the tested expired products. | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of Naloxone to Investigate this compound Formation
This protocol is a general guideline based on typical forced degradation studies.[10] Researchers should optimize the conditions based on their specific formulation and analytical methods.
-
Preparation of Naloxone Stock Solution: Prepare a stock solution of naloxone in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1N hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution with 1N sodium hydroxide (B78521) before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1N sodium hydroxide. Incubate at a controlled temperature for a defined period. Neutralize the solution with 1N hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature or a controlled elevated temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method capable of separating naloxone from its degradation products, including this compound.
Protocol 2: Stability-Indicating HPLC-UV Method for the Determination of this compound
The following is a representative HPLC method that can be adapted for the analysis of this compound.[6]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating related opioid compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The specific gradient program should be optimized to achieve adequate separation of this compound from naloxone and other potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of naloxone and related compounds, a wavelength in the range of 210-230 nm is often used for detection.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[11]
-
Sample Preparation: Dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it, to ensure compatibility.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential opioid receptor signaling interaction.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chemical stability of naloxone products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 5. Single-molecule methods for characterizing receptor dimers reveal metastable opioid receptor homodimers that induce functional modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimeric opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. GSRS [precision.fda.gov]
- 9. Single-molecule characterization of opioid receptor heterodimers reveals soluble µ-δ dimer blocker peptide alleviates morphine tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
Technical Support Center: Synthesis of 2,2'-Bisnaloxone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,2'-Bisnaloxone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a methylene-bridged dimer of the opioid antagonist naloxone (B1662785). It is typically formed as an impurity during the handling and storage of naloxone in the presence of formaldehyde (B43269) under acidic conditions.[1][2] The formation proceeds through an initial aldol-type addition of naloxone to formaldehyde, followed by a condensation reaction with a second naloxone molecule to form the dimeric structure.
Q2: Why is improving the yield of this compound a research interest?
A2: While often considered an impurity, the deliberate synthesis and yield improvement of this compound can be of interest for several reasons. As a potential metabolite or degradation product, a pure standard is required for analytical and toxicological studies. Furthermore, dimeric forms of bioactive molecules can sometimes exhibit unique pharmacological profiles, making this compound a candidate for further investigation as a distinct chemical entity.
Q3: What are the critical parameters influencing the yield of the dimerization reaction?
A3: The key parameters that influence the yield of this compound are:
-
pH: The reaction is acid-catalyzed. Lowering the pH will generally increase the reaction rate, but excessively low pH may lead to unwanted side reactions or degradation.
-
Temperature: Higher temperatures can accelerate the condensation reaction, but may also promote the formation of byproducts.
-
Concentration of Reactants: The molar ratio of naloxone to formaldehyde is a critical factor. An excess of formaldehyde may lead to the formation of other adducts.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion. Monitoring the reaction progress is essential to determine the optimal time.
Q4: What are the common side products in this synthesis?
A4: Common side products can include unreacted naloxone, mono-adducts of naloxone and formaldehyde, and potentially other oligomeric species. Over-reaction or harsh conditions might also lead to degradation of the naloxone molecule itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incorrect pH: The reaction requires acidic conditions to proceed efficiently. 2. Low Temperature: The reaction rate may be too slow at lower temperatures. 3. Suboptimal Reactant Ratio: Incorrect stoichiometry of naloxone and formaldehyde can limit the formation of the dimer. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Optimize pH: Adjust the pH of the reaction mixture to a moderately acidic range (e.g., pH 3-5) using a suitable acid like formic acid or hydrochloric acid. 2. Increase Temperature: Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring for product formation and degradation. 3. Vary Stoichiometry: Experiment with different molar ratios of naloxone to formaldehyde. A good starting point is a 2:1 ratio. 4. Monitor Reaction: Track the reaction progress over time using an appropriate analytical technique like HPLC or TLC to determine the optimal reaction time. |
| Formation of Multiple Products/Impurities | 1. Excess Formaldehyde: Using a large excess of formaldehyde can lead to the formation of mono-adducts and other side products. 2. High Temperature: Elevated temperatures can promote side reactions and decomposition. 3. Incorrect pH: Extreme pH values (either too high or too low) can catalyze undesired reactions. | 1. Control Stoichiometry: Use a controlled amount of formaldehyde, ideally a 2:1 or slightly higher molar ratio of naloxone to formaldehyde. 2. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side reactions. 3. Fine-tune pH: Buffer the reaction mixture or carefully control the acid concentration to maintain an optimal pH range. |
| Difficulty in Product Isolation and Purification | 1. Similar Polarity of Products and Reactants: Unreacted naloxone and the dimeric product may have similar polarities, making chromatographic separation challenging. 2. Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to handle. | 1. Optimize Chromatography: Develop a suitable HPLC or column chromatography method. Experiment with different solvent systems and stationary phases to achieve good separation. 2. Solvent Selection: Choose a solvent system for the reaction and work-up that keeps all components, including the product, in solution. If precipitation occurs, consider recrystallization as a purification step. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of acid-catalyzed condensation reactions of phenols with formaldehyde. Optimization of specific parameters will be necessary to achieve the desired yield.
Materials:
-
Naloxone hydrochloride
-
Formaldehyde solution (37% in water)
-
Formic acid (or other suitable acid)
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixtures)
Procedure:
-
Reactant Preparation: Dissolve naloxone hydrochloride (2 equivalents) in a mixture of methanol and water.
-
pH Adjustment: Add formic acid dropwise to the solution until the pH is in the range of 3-5.
-
Addition of Formaldehyde: While stirring, add formaldehyde solution (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to isolate this compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Quantitative Data Summary (Hypothetical)
| Entry | Naloxone:Formaldehyde (molar ratio) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
| 1 | 2:1 | 50 | 4 | 24 | Initial Result |
| 2 | 2:1.2 | 50 | 4 | 24 | Result |
| 3 | 2:1 | 70 | 4 | 24 | Result |
| 4 | 2:1 | 50 | 3 | 24 | Result |
| 5 | 2:1 | 50 | 4 | 48 | Result |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process for this compound.
Opioid Receptor Signaling Pathway
This compound is a derivative of naloxone, a non-selective, competitive opioid receptor antagonist. While the specific biological activity of this compound has not been extensively characterized, it is presumed to interact with opioid receptors. The diagram below illustrates the general signaling pathway of opioid receptors that naloxone antagonizes.
Caption: A diagram of the opioid receptor signaling pathway antagonized by naloxone.
References
Technical Support Center: 2,2'-Bisnaloxone Quantification
This guide provides troubleshooting information and detailed methodologies for researchers, scientists, and drug development professionals working on the quantification of 2,2'-Bisnaloxone, a potential impurity and degradation product of Naloxone (B1662785).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a dimer of the opioid antagonist naloxone and is considered a potential impurity in commercial naloxone preparations.[1] Its quantification is crucial during pharmaceutical release testing and stability studies to ensure the safety, efficacy, and quality of naloxone-containing products, in line with regulatory guidelines.[2][4]
Q2: Where can I obtain a reference standard for this compound?
A2: Certified Reference Materials (CRMs) and pharmaceutical secondary standards for this compound are available from several chemical suppliers.[4][5] These standards are suitable for various analytical applications, including method development and validation for both qualitative and quantitative analyses.[4][5]
Q3: What are the typical storage conditions for this compound?
A3: The recommended storage temperature for this compound is typically between -10°C to -25°C or at -20°C.[4][6] One supplier notes a stability of at least four years when stored correctly.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[4][5]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C₃₈H₄₀N₂O₈, with a molecular weight of 652.73 g/mol .[5][6][7]
Q5: Can this compound be formed during sample analysis?
A5: While not explicitly detailed for this compound in the provided results, the potential for in-source dimerization of similar molecules is a known phenomenon in mass spectrometry. Care must be taken during method development to ensure that the observed this compound is from the sample and not an artifact of the analytical method. Additionally, other naloxone dimers, such as a methylene-bridged dimer formed with formaldehyde, have been identified, highlighting the potential for dimer formation under specific chemical conditions.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | Inadequate separation from Naloxone or other impurities. | - Optimize the mobile phase gradient and composition. A reverse-phase C18 column is commonly used.[3][10] - Adjust the pH of the mobile phase; using an acidic modifier like formic or trifluoroacetic acid is common.[11][12] - Evaluate different stationary phases (e.g., Phenyl-Hexyl, Biphenyl) for alternative selectivity.[13] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer source. - Inefficient sample extraction or high matrix effects. - Analyte degradation. | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) in positive ion electrospray mode (ESI+).[10][11] - For sample preparation, consider protein precipitation for plasma samples or liquid-liquid extraction to improve recovery and reduce ion suppression.[10][11][13] - Ensure sample and standard stability. This compound is stable for at least 4 years when stored properly.[1] |
| Inaccurate Quantification / High Variability | - Lack of a suitable internal standard. - Matrix effects impacting ionization efficiency. - Non-linear detector response. | - Use a stable isotope-labeled internal standard for Naloxone (e.g., Naloxone-d5) if a labeled standard for the dimer is unavailable.[14] - Perform a thorough method validation including linearity, accuracy, precision, and assessment of matrix effects as per ICH guidelines.[2] - Construct a calibration curve using a reference standard over the expected concentration range.[10] |
| Carryover in LC System | Analyte adsorption to column or tubing. | - Implement a robust column wash step in the gradient program, using a high percentage of organic solvent (e.g., 95% Methanol or Acetonitrile).[11] - Optimize the injector wash solution to effectively remove residual analyte between runs. |
| Identification of Unknown Peaks | Presence of other Naloxone degradation products or impurities. | - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass for elemental composition determination.[8][9] - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[12][15] - Compare retention times with known impurities of Naloxone, such as Naloxone N-Oxide and 10α/10β-Hydroxynaloxone.[2] |
Experimental Protocols
Protocol: RP-HPLC Method for Naloxone and Related Impurities
This protocol is adapted from a stability-indicating method for Naloxone and its impurities, including this compound.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Phenomenex Luna C18(2), (250 x 4.6) mm, 5 µm particle size.[12] (Note: A similar C18 column was used in the reference).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Detection Wavelength: 230 nm.[12]
-
Column Temperature: Ambient.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 16.0 89 11 22.0 89 11 33.0 75 25 38.0 75 25 38.1 15 85 43.0 15 85 43.1 95 5 48.0 95 5 (This gradient is from a similar analysis and may require optimization).[12]
Protocol: LC-MS/MS Method for Naloxone and Metabolites in Plasma
This protocol for the parent compound, Naloxone, provides a starting point for developing a method for this compound in a biological matrix.[10]
-
Instrumentation: LC-MS/MS system with electrospray ionization (ESI).[10][11]
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of plasma sample, add an appropriate volume of internal standard solution.
-
Add acetonitrile for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection.
-
-
Column: Aquasil C18 column (50 mm × 2.1 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in water.[11]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[10]
-
MS/MS Transitions:
Visualized Workflows and Logic
Below are diagrams illustrating a typical analytical workflow and a troubleshooting decision tree for this compound quantification.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 3. Chemical stability of naloxone products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 6. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Identification and Structural Verification of a Methylene-Bridged Naloxone "Dimer" Formed by Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. japsonline.com [japsonline.com]
- 13. Determination of buprenorphine, naloxone and phase I and phase II metabolites in rat whole blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding 2,2'-Bisnaloxone precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of 2,2'-bisnaloxone in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dimer of naloxone (B1662785), an opioid receptor antagonist. It is often considered an impurity in naloxone preparations and can arise during synthesis or storage.[1][2][3][4][5] Its presence can be problematic in experimental solutions due to its tendency to precipitate.
Q2: Why is this compound precipitation a concern in my experiments?
A2: The precipitation of this compound out of solution can significantly impact experimental outcomes. This can lead to inaccurate concentrations of the active compound, blockages in fluidic systems (e.g., in HPLC or microfluidics), and confounding results in binding or cell-based assays.
Q3: What are the general solubility properties of this compound?
A3: this compound has very low solubility in water. It is, however, more soluble in various organic solvents. Qualitative solubility information is summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Water | Practically Insoluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble in a 1 mg/mL solution |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Note: "Slightly soluble" indicates that the compound may not be fully soluble at high concentrations.
Troubleshooting Guide: Avoiding this compound Precipitation
This guide is designed to help you diagnose and resolve issues with this compound precipitation.
dot
References
Technical Support Center: Optimizing 2,2'-Bisnaloxone Binding Assays
Welcome to the technical support center for 2,2'-Bisnaloxone binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound binding assays.
Q1: I am observing very high non-specific binding (NSB) in my assay. What are the potential causes and solutions?
A1: High non-specific binding can obscure your specific binding signal. It refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, assay tube walls, or other proteins in your preparation.[1][2]
Potential Causes:
-
Radioligand concentration is too high: This increases the likelihood of binding to low-affinity, non-specific sites.[3]
-
Inadequate blocking: The non-specific sites on the filter and in the tissue preparation have not been sufficiently saturated.
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Insufficient washing: Unbound radioligand is not being effectively removed.[4]
-
Lipophilicity of the ligand: Highly lipophilic compounds can partition into the lipid bilayer of the cell membranes or stick to plasticware.
Troubleshooting Solutions:
| Solution | Detailed Action |
| Optimize Radioligand Concentration | Use a concentration of the radiolabeled ligand at or below its dissociation constant (Kd) for the receptor.[5] This minimizes binding to lower-affinity non-specific sites. |
| Improve Blocking | Pre-treat filters with a blocking agent like 0.5% polyethyleneimine (PEI). Include a blocking protein such as 0.1-1% Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to tube walls and other proteins.[4][6] |
| Enhance Washing Steps | Increase the number of wash cycles (e.g., from 3 to 5) and the volume of ice-cold wash buffer.[3][4] Ensure the washing is performed rapidly to minimize dissociation of the specifically bound ligand. |
| Add Detergents to Buffer | For highly lipophilic ligands, consider adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the wash buffer to reduce non-specific membrane interactions.[2] |
| Select Appropriate Assay Components | Use low-binding microplates and tubes to minimize ligand adsorption to plastic surfaces. |
Q2: My specific binding signal is too low or absent. What should I check?
A2: A weak or absent specific binding signal can be due to a variety of factors related to the reagents or the assay conditions.[4]
Potential Causes:
-
Inactive receptor preparation: The receptors in your membrane preparation may be degraded or denatured.
-
Low receptor density: The tissue or cell line used may not express a sufficient number of opioid receptors.
-
Incorrect assay buffer composition: The pH, ionic strength, or presence of necessary co-factors may not be optimal for binding.
-
Degraded radioligand: The radiolabeled compound may have degraded over time.
-
Insufficient incubation time: The binding reaction may not have reached equilibrium.[7]
Troubleshooting Solutions:
| Solution | Detailed Action |
| Validate Receptor Preparation | Confirm the presence and integrity of the opioid receptors in your membrane preparation using a positive control ligand with known high affinity. You can also perform a Western blot to verify receptor expression. |
| Increase Receptor Concentration | Increase the amount of membrane protein per well. However, be mindful that this can also increase non-specific binding, so it may require re-optimization.[4] |
| Optimize Assay Buffer | Ensure the buffer pH is within the optimal range for opioid receptor binding (typically pH 7.4). Some opioid receptors have specific ionic requirements, so consult the literature for your specific receptor subtype. |
| Check Radioligand Quality | Verify the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch. |
| Determine Optimal Incubation Time | Perform a time-course experiment to ensure you are incubating long enough for the binding to reach equilibrium.[7] |
Q3: I am seeing high variability between my replicate wells. What could be causing this?
A3: High variability can compromise the reliability of your data. The source of this issue is often related to procedural inconsistencies.[3]
Potential Causes:
-
Inconsistent pipetting: Inaccurate or inconsistent volumes of reagents are being added to the wells.
-
Temperature fluctuations: Inconsistent temperatures during incubation can affect binding kinetics.[3]
-
Inconsistent incubation times: Variations in the timing of reagent addition and harvesting can lead to differences in binding.[3]
-
Incomplete mixing: Reagents are not being mixed thoroughly in the assay wells.
-
Variable washing: Inconsistent timing and execution of the washing steps.
Troubleshooting Solutions:
| Solution | Detailed Action |
| Calibrate Pipettes | Regularly calibrate your pipettes to ensure accuracy and precision. |
| Maintain Constant Temperature | Use a calibrated incubator or water bath to ensure a consistent temperature throughout the incubation period.[3] |
| Standardize Timing | Use a multichannel pipette for simultaneous addition of reagents where possible. Stagger the addition and harvesting of samples to ensure uniform incubation times. |
| Ensure Proper Mixing | Gently agitate the plate after adding all reagents to ensure a homogenous mixture. |
| Automate Washing | If available, use a cell harvester for filtration assays to ensure consistent and rapid washing of all samples. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor) by measuring its ability to compete with a known radioligand (e.g., [³H]-DAMGO).[8]
Materials:
-
Membrane Preparation: From cells or tissues expressing the opioid receptor of interest.
-
Radioligand: e.g., [³H]-DAMGO (for mu-opioid receptor).
-
Competitor: this compound.
-
Non-specific Determinand: A high concentration of a standard unlabeled ligand (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplate
-
Glass Fiber Filters (pre-treated with 0.5% PEI)
-
Scintillation Fluid and Scintillation Counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd (e.g., 1 nM [³H]-DAMGO).
-
Dilute the membrane preparation in assay buffer to a concentration that provides a robust signal (e.g., 10-20 µg of protein per well).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Naloxone, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[3]
-
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[4]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.[9]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Example Competitive Binding Data for this compound at the Mu-Opioid Receptor
| This compound Conc. (M) | Log Concentration | Mean CPM | % Specific Binding |
| Total Binding | N/A | 5500 | 100% |
| NSB (10µM Naloxone) | N/A | 500 | 0% |
| 1.00E-10 | -10 | 5450 | 99% |
| 1.00E-09 | -9 | 5200 | 94% |
| 1.00E-08 | -8 | 4250 | 75% |
| 1.00E-07 | -7 | 2900 | 48% |
| 1.00E-06 | -6 | 1550 | 21% |
| 1.00E-05 | -5 | 600 | 2% |
| 1.00E-04 | -4 | 510 | 0.2% |
This is example data and should be determined experimentally.
Visualizations
Diagram 1: Competitive Binding Assay Workflow
This diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of an unlabeled compound.
Caption: Workflow for a competitive radioligand binding assay.
Diagram 2: Opioid Receptor Signaling Overview
This diagram shows a simplified overview of the canonical G-protein signaling pathway activated by an opioid receptor agonist. As an antagonist derivative, this compound would be expected to block this pathway.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
troubleshooting 2,2'-Bisnaloxone experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with 2,2'-Bisnaloxone. Given that this compound is primarily characterized as a potential impurity in naloxone (B1662785) preparations, this guide combines its known chemical properties with established principles of opioid receptor pharmacology and bivalent ligand research to address potential experimental challenges.[1][2]
I. Compound Profile and Initial Workflow
This compound is a dimeric form of the non-selective opioid receptor antagonist, naloxone.[1] Its bivalent nature suggests it may interact differently with opioid receptors compared to its monomeric counterpart, potentially by binding to and cross-linking two receptor sites simultaneously. This could occur at a dimer of opioid receptors (homodimer or heterodimer) or two separate receptors in close proximity.
Physicochemical and Handling Properties
A summary of the key properties of this compound is provided below to inform experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 211738-08-8 | [2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [2][3] |
| Molecular Weight | 652.73 g/mol | [3] |
| Appearance | White to yellow crystalline solid | [1] |
| Solubility | - Almost insoluble in water- Slightly soluble in Chloroform, DMSO, Methanol- Highly soluble in other organic solvents like ethanol (B145695) | [1][2] |
| Storage | Store at -20°C for long-term stability | [2][3] |
| Stability | Stable at room temperature but may decompose under high heat or light. Stable for ≥ 4 years when stored at -20°C. | [1][2] |
| Purity | Commercially available with ≥95% purity | [2][3] |
General Experimental Workflow
Researchers characterizing this compound for the first time should follow a systematic approach to determine its pharmacological profile. The diagram below outlines a typical workflow.
Caption: A generalized workflow for the pharmacological characterization of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: My dose-response curve for this compound shows lower (or higher) potency than expected compared to naloxone. Why?
Possible Causes & Solutions:
-
Bivalent Activity: The primary reason for altered potency is its nature as a bivalent ligand.
-
Increased Potency: If this compound is binding simultaneously to two receptors (an effect known as avidity), its apparent affinity and potency can be significantly higher than naloxone.[4]
-
Decreased Potency: The linker connecting the two naloxone moieties may impose conformational constraints that hinder optimal binding at one or both receptor sites.[5] The linker itself could also have unfavorable interactions with the receptor.
-
-
Solubility Issues: Due to its poor aqueous solubility, this compound may precipitate in your assay buffer, reducing its effective concentration.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is low enough (typically <0.5%) to not affect the assay. Visually inspect solutions for any precipitation. Consider using a small amount of a pharmaceutically acceptable solubilizing agent if necessary.
-
-
Compound Degradation: Although stable, the compound can degrade under high heat or light.[1]
-
Solution: Prepare fresh dilutions for each experiment from a frozen stock. Protect solutions from light, especially during long incubations.
-
Q2: I'm observing high non-specific binding in my radioligand binding assay.
Possible Causes & Solutions:
-
Hydrophobicity: Bivalent ligands can sometimes exhibit unfavorable physicochemical properties, leading to "sticky" behavior and high non-specific binding.[5]
-
Solution: Include a detergent like 0.1% Bovine Serum Albumin (BSA) in your binding buffer to block non-specific sites on your tubes, plates, and filters.
-
-
Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) will increase non-specific binding.[6][7]
-
Solution: Ensure you are using the radioligand at a concentration close to its Kd value for the target receptor.
-
-
Inadequate Washing: Insufficient washing will fail to remove all unbound radioligand.
-
Filter Binding: The radioligand or test compound may be binding to the filter paper itself.
-
Solution: Pre-treat glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.[6]
-
Q3: My results are highly variable between experiments.
Possible Causes & Solutions:
-
Inconsistent Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution, the concentration will vary.
-
Solution: Ensure your stock solution is fully dissolved before making serial dilutions. Vortex dilutions thoroughly. Prepare dilutions fresh for each experiment.
-
-
Inconsistent Incubation Times: Equilibrium binding is critical for reproducible results.
-
Cell Health and Receptor Expression: Variations in cell passage number, confluency, and overall health can lead to changes in receptor expression levels.
-
Solution: Use cells within a defined low passage number range. Ensure consistent cell plating density and health. Regularly check receptor expression levels via saturation binding or another quantitative method.[6]
-
Troubleshooting Logic Flow
The following diagram provides a systematic approach to diagnosing unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
III. Hypothetical Signaling Pathway
Naloxone is a competitive antagonist, meaning it binds to the opioid receptor but does not activate it, thereby blocking agonists from binding. As a bivalent ligand, this compound could theoretically interact with opioid receptors in several ways, potentially leading to unique pharmacological effects compared to its monomeric form.
Caption: Hypothetical binding modes of naloxone vs. bivalent this compound at opioid receptors.
IV. Key Experimental Protocol
This protocol describes a standard competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor (MOR).
Objective: To determine the inhibitory constant (Ki) of this compound at the µ-opioid receptor using cell membranes expressing human MOR and [³H]-DAMGO as the radioligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Control: Naloxone (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI), liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane aliquot on ice.
-
Dilute the membranes in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in Binding Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM). Ensure the DMSO concentration remains constant in each dilution.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL Binding Buffer + 50 µL [³H]-DAMGO (at its Kd concentration) + 100 µL diluted membranes.
-
Non-Specific Binding (NSB): 50 µL Naloxone (to give 10 µM final) + 50 µL [³H]-DAMGO + 100 µL diluted membranes.
-
Competition: 50 µL of each this compound dilution + 50 µL [³H]-DAMGO + 100 µL diluted membranes.
-
Note: Volumes can be adjusted. The order of addition may be optimized, but typically the unlabeled ligand is added before the radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
V. Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: For long-term stability, this compound should be stored at -20°C.[2][3] It is stable for at least 4 years under these conditions.[2]
Q: What is the best solvent to use for my stock solution? A: Due to its poor aqueous solubility, a 100% organic solvent like DMSO or ethanol is recommended for preparing high-concentration stock solutions.[1][2] Subsequent dilutions should be made in your aqueous experimental buffer, ensuring the final solvent concentration is low (<0.5%).
Q: Is this compound an agonist or an antagonist? A: As it is a dimer of naloxone, a known opioid antagonist, it is strongly predicted to be an antagonist. However, its exact pharmacological profile, including potential partial agonism or inverse agonism at different opioid receptor types, should be confirmed experimentally using functional assays (e.g., cAMP inhibition, β-arrestin recruitment, or GTPγS binding assays).
Q: Can this compound be used in in vivo experiments? A: Caution is advised. Bivalent ligands often have poor physicochemical properties that can lead to low cell penetration and unfavorable pharmacokinetic profiles, making in vivo studies challenging.[5] Its low aqueous solubility could also complicate formulation for animal administration. Preliminary pharmacokinetic and toxicity studies would be necessary.
References
- 1. chembk.com [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 4. Bivalent Ligands Targeting Chemokine Receptor Dimerization: Molecular Design and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2,2'-Bisnaloxone Interference in Naloxone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 2,2'-bisnaloxone in their naloxone (B1662785) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound, also known as naloxone dimer or Naloxone EP Impurity E, is a known impurity and degradation product of naloxone.[1][2][3][4] Its chemical formula is C₃₈H₄₀N₂O₈ with a molecular weight of 652.73 g/mol .[4] It is often formed through oxidative processes and its formation can be accelerated under acidic conditions and thermal stress.[5][6]
Q2: How can this compound potentially interfere with my naloxone studies?
A2: The presence of this compound as an impurity can reduce the purity and potency of naloxone solutions.[2] While direct quantitative data on its interference in receptor binding assays is not extensively documented in publicly available literature, the presence of any impurity at significant levels can lead to inaccurate quantification of naloxone and potentially compete with naloxone in binding assays, leading to erroneous results.
Q3: What are the signs that my naloxone stock solution may have degraded and contain impurities like this compound?
A3: Signs of naloxone degradation can include a change in the physical appearance of the solution (e.g., color change) or, more commonly, unexpected or inconsistent results in your experiments. If you observe a decrease in the expected potency of naloxone, increased variability in your data, or unexpected peaks in analytical chromatography, it is prudent to suspect degradation.
Q4: Under what conditions is this compound formation favored?
A4: Forced degradation studies have shown that the formation of naloxone impurities, including oxidative products, is enhanced under acidic conditions, particularly with thermal stress.[5][6] Long-term storage, exposure to light, and high temperatures can also contribute to the degradation of naloxone and the formation of impurities.[1][6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency of naloxone in my in vitro assay (e.g., receptor binding assay, cell-based functional assay).
| Possible Cause | Troubleshooting Steps |
| Degradation of Naloxone Stock Solution | 1. Visually Inspect: Check the naloxone solution for any discoloration or precipitation. 2. Verify Age and Storage: Confirm the age of the naloxone stock and ensure it has been stored according to the manufacturer's recommendations (typically at -20°C).[7] 3. Analytical Verification: If possible, analyze the naloxone stock solution using HPLC to check for the presence of degradation peaks, including the one corresponding to this compound. Refer to the detailed HPLC protocol below. 4. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution of naloxone from a reliable source. |
| Presence of this compound or other impurities | 1. Chromatographic Analysis: Use a validated stability-indicating HPLC method to separate and identify potential impurities.[2] 2. Purification: If significant impurities are detected and a new stock is not readily available, consider purifying the naloxone solution using preparative HPLC. |
Problem 2: Appearance of unexpected peaks during HPLC analysis of naloxone samples.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Sample Handling: Ensure that samples were not exposed to harsh conditions (e.g., strong acids, high temperatures) during preparation and storage. 2. Control for Degradation: Prepare a fresh sample and analyze it immediately to see if the unexpected peaks are still present. |
| Contaminated Mobile Phase or HPLC System | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and reagents to prepare a new batch of mobile phase. 2. Flush the System: Thoroughly flush the HPLC system to remove any potential contaminants. |
Quantitative Data on Naloxone and its Impurities
| Ligand | Receptor | Binding Affinity (Ki) in nM |
| Naloxone | µ-opioid receptor | 5.1 |
| Naloxone | δ-opioid receptor | 37 |
| Naloxone | κ-opioid receptor | 9.6 |
Source: ResearchGate. This data is provided as a reference for the expected binding profile of pure naloxone.[8]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for the Detection of Naloxone and its Degradation Products
This method is adapted from a validated stability-indicating assay for the simultaneous determination of buprenorphine and naloxone degradation products.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (4.6 x 100 mm, 3 µm).[2]
-
Mobile Phase A: 50 mM potassium phosphate (B84403) monobasic buffer (adjusted to pH 4.5 with diluted phosphoric acid) and acetonitrile (B52724) mixture.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.1 mL/min to 1.2 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Gradient Elution: A gradient elution program should be optimized to ensure the separation of naloxone from its potential degradation products, including this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the naloxone sample in the diluent (e.g., a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm filter before injection.
-
Protocol 2: Forced Degradation Study to Identify Potential Naloxone Impurities
This protocol can be used to intentionally degrade a naloxone sample to generate and identify potential impurities, including this compound.
-
Acid Hydrolysis:
-
Prepare a solution of naloxone in a suitable acidic medium (e.g., 1N HCl).
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2 hours).[6]
-
Neutralize the solution and dilute it to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of naloxone in the presence of an oxidizing agent (e.g., 30% hydrogen peroxide).
-
Incubate the solution at a controlled temperature (e.g., 80°C) for a set time (e.g., 2 hours).[6]
-
Analyze the resulting solution by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample or solution of naloxone at an elevated temperature (e.g., 80°C) for an extended period (e.g., 3 days).[6]
-
Dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of naloxone to a controlled light source (e.g., 1.2 million lux hours).[6]
-
Analyze the sample by HPLC.
-
Visualizations
Caption: Naloxone's antagonistic action on the μ-opioid receptor signaling pathway.
Caption: Workflow for identifying naloxone degradation products.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 3. Naloxone EP Impurity E | 211738-08-8 | SynZeal [synzeal.com]
- 4. GSRS [precision.fda.gov]
- 5. japsonline.com [japsonline.com]
- 6. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
long-term storage conditions for 2,2'-Bisnaloxone
Technical Support Center: 2,2'-Bisnaloxone
This technical support guide provides essential information for the long-term storage and handling of this compound to ensure its stability and integrity for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1][2] Some suppliers also suggest storage in a refrigerator between 2-8°C or in a freezer between -10 to -25°C.[3][4]
Q2: What is the expected stability of this compound under recommended storage conditions?
When stored at -20°C, this compound is expected to be stable for at least four years.[1]
Q3: How should I handle the shipping and short-term storage of this compound?
This compound is typically shipped at room temperature.[1][2] For short-term storage upon receipt, it is advisable to transfer it to the recommended long-term storage conditions as soon as possible.
Q4: Is this compound sensitive to light or high temperatures?
Yes, this compound may decompose under high temperature or light conditions. It is crucial to protect the compound from direct light exposure and temperature fluctuations.
Q5: In what form is this compound typically supplied?
This compound is generally supplied as a solid crystalline powder. It is also available as a certified reference material for analytical purposes.[3]
Q6: What are suitable solvents for this compound?
This compound is slightly soluble in chloroform, DMSO (Dimethyl sulfoxide), and methanol.[1] It is almost insoluble in water.
Q7: Is this compound a hazardous substance?
According to safety data sheets, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
Q8: Why is the stability of this compound important?
This compound is a known impurity and a degradation product of naloxone (B1662785).[5][6][7] Therefore, understanding its stability is critical for the quality control of naloxone preparations and for conducting accurate research.
Data on Storage Conditions
| Parameter | Recommended Condition | Stability/Notes | Source |
| Long-Term Storage Temperature | -20°C | ≥ 4 years | [1][2] |
| -10 to -25°C | - | [3] | |
| 2-8°C (Refrigerator) | - | [4] | |
| Shipping Temperature | Room Temperature | For short durations | [1][2] |
| Light Exposure | Protect from light | May decompose under light conditions | |
| High Temperature Exposure | Avoid | May decompose under high temperatures | |
| Form | Solid | Crystalline solid | |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Almost insoluble in water | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability
While specific stability studies for this compound are not widely published, a general approach based on methods for related compounds can be adapted. The following is a generalized protocol for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC), a technique mentioned in the analysis of naloxone and its impurities.[5][6]
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature and humidity-controlled storage chambers
-
Light exposure chamber
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Prepare working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh samples of this compound and store them under different conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH, and light exposure).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a sample from each storage condition.
-
Analysis:
-
Dissolve the retrieved sample in the mobile phase or a suitable solvent to a known concentration.
-
Analyze the sample by HPLC. A potential starting point for the HPLC method could involve a C18 column and a mobile phase gradient of acetonitrile and a phosphate (B84403) buffer, with UV detection at approximately 229 nm or 280 nm.[5][6][7]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial (time 0) concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its quality and stability.
Caption: Workflow for proper handling and storage of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 3. 2,2′-Bisnaloxone Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chemical stability of naloxone products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical stability of naloxone products beyond their labeled expiration dates | Journal of Opioid Management [wmpllc.org]
- 7. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Technical Support Center: Minimizing Variability in Experiments with 2,2'-Bisnaloxone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Bisnaloxone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to my experiments?
A1: this compound is primarily known as a dimer and a potential impurity found in preparations of the opioid antagonist, naloxone (B1662785).[1] Its presence can be a source of experimental variability, potentially reducing the potency and purity of naloxone solutions.[1] Therefore, even if you are not studying this compound directly, its presence as a contaminant in your naloxone stock could impact the reproducibility of your results. It is crucial to use high-purity naloxone to ensure the most reliable therapeutic and experimental outcomes.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of this compound is essential for its proper handling and storage. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | Naloxone Dimer, Naloxone EP Impurity E |
| Molecular Formula | C₃₈H₄₀N₂O₈ |
| Molecular Weight | 652.73 g/mol |
| Appearance | White to yellow crystalline solid |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[1] |
| Stability | Stable at room temperature, but may decompose under high temperature or light.[1] |
| Storage | Recommended storage at -20°C. |
Q3: How can I be sure of the purity of my this compound or naloxone sample?
A3: For critical experiments, it is recommended to use a certified reference material (CRM) for this compound. CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. When purchasing from a supplier, always request a Certificate of Analysis (CoA) which will provide detailed information on the purity of the specific lot you are using.
Q4: What are the potential biological effects of this compound?
Troubleshooting Guides
Issue 1: High Variability in Opioid Receptor Binding Assays
Possible Cause:
-
Contamination of Naloxone Stock: Your naloxone stock may contain varying amounts of this compound, leading to inconsistent antagonist activity.
-
Degradation of this compound/Naloxone: Improper storage or handling (e.g., exposure to light or high temperatures) can lead to degradation of your compounds.[1]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH or incubation times, can contribute to variability.
Solutions:
-
Verify Purity: Use high-purity, certified naloxone. If you suspect contamination, consider quantifying the purity of your stock using HPLC (see Experimental Protocols section).
-
Proper Storage: Store this compound and naloxone stocks at -20°C, protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Optimize Assay Parameters: Ensure your binding assay buffer is at the correct pH (typically 7.4 for opioid receptor binding). Optimize incubation times to ensure equilibrium is reached.
Issue 2: Inconsistent Results in Cell-Based Signaling Assays (e.g., cAMP Assays)
Possible Cause:
-
Interference with Receptor Signaling: this compound may have its own, uncharacterized effects on opioid receptor signaling, or it may alter the way naloxone interacts with the receptor and downstream pathways.
-
Cell Health and Receptor Expression: Variations in cell passage number, confluency, and overall health can lead to changes in opioid receptor expression levels, affecting the cellular response.
-
Agonist Concentration: The concentration of the opioid agonist used to stimulate the cells can impact the apparent potency of the antagonist.
Solutions:
-
Characterize Your Antagonist: If you are intentionally studying this compound, perform dose-response curves to determine its effect on agonist-induced signaling.
-
Maintain Consistent Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density for all experiments.
-
Use an Appropriate Agonist Concentration: When testing antagonist activity, use an agonist concentration that elicits a submaximal response (e.g., EC₈₀) to provide a suitable window for observing inhibition.
Experimental Protocols
Protocol 1: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the µ-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [³H]-DAMGO.
-
Non-specific Binding: Assay buffer, cell membranes, [³H]-DAMGO, and 10 µM Naloxone.
-
Competitive Binding: Assay buffer, cell membranes, [³H]-DAMGO, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of this compound purity by High-Performance Liquid Chromatography.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted).
-
Sample Solvent: A mixture of mobile phase A and B.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound certified reference material in the sample solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound or naloxone sample to be tested in the sample solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 229 nm.
-
Gradient Elution: Start with a higher percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A over the run to elute the compounds. A typical gradient might be:
-
0-5 min: 95% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Gradient to 5% B
-
25-30 min: Hold at 5% B
-
30-35 min: Return to 95% B
-
-
-
Data Analysis:
-
Integrate the peak areas of this compound in the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The purity can then be calculated as a percentage of the total peak area.
-
Visualizations
Signaling Pathways
The primary mechanism of action for naloxone, and likely for its dimer this compound, involves the antagonism of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway of a µ-opioid receptor and how an antagonist like naloxone can interfere with it.
Caption: Agonist activation of the µ-opioid receptor.
Caption: Antagonist blockade of the µ-opioid receptor.
Experimental Workflow
Caption: Workflow for minimizing experimental variability.
References
Validation & Comparative
A Comparative Analysis of Opioid Receptor Affinity: Naloxone vs. 2,2'-Bisnaloxone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor affinity of the well-characterized opioid antagonist, naloxone (B1662785), with its dimeric derivative, 2,2'-bisnaloxone. While extensive data is available for naloxone, this compound is primarily identified as a potential impurity in naloxone preparations, and to date, its pharmacological profile, including its affinity for opioid receptors, remains largely uncharacterized in publicly accessible literature.[1][2][3][4] This guide will therefore present the comprehensive binding profile of naloxone as a benchmark and outline the standard experimental protocols that would be employed to characterize the affinity of this compound.
Quantitative Comparison of Opioid Receptor Affinity
The binding affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the experimentally determined Ki values for naloxone at the three primary opioid receptors: mu (µ), delta (δ), and kappa (κ).
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naloxone | 1.1 - 1.4 | 16 - 67.5 | 2.5 - 12 |
| This compound | Data not available | Data not available | Data not available |
Note: The range of Ki values for naloxone reflects the variability observed across different experimental conditions and radioligands used in the binding assays.
Naloxone is a non-selective, competitive opioid receptor antagonist with the highest affinity for the µ-opioid receptor, followed by the κ-opioid receptor, and then the δ-opioid receptor.
Experimental Protocols: Determining Opioid Receptor Affinity
The following is a representative experimental protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity (Ki) of a test compound like this compound for opioid receptors.
Objective:
To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist) or [³H]-naloxone.
-
Test Compound: this compound.
-
Reference Compound: Naloxone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naltrexone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in determining opioid receptor affinity and the subsequent cellular response, the following diagrams illustrate the experimental workflow and the G protein-coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Opioid receptor (GPCR) signaling antagonism by naloxone.
Opioid receptors are G protein-coupled receptors (GPCRs). When an agonist binds, it induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades. As competitive antagonists, naloxone and presumably this compound, bind to the opioid receptor but do not induce the conformational change necessary for G protein activation, thereby blocking the effects of opioid agonists.
Conclusion
Naloxone is a well-documented, non-selective opioid receptor antagonist with a high affinity for the µ-opioid receptor. In contrast, this compound is recognized as a dimeric impurity of naloxone, but its pharmacological activity, including its affinity for opioid receptors, has not been reported in the scientific literature. The provided experimental protocol for competitive radioligand binding assays offers a standard and robust method for determining the binding affinity of uncharacterized compounds like this compound. Such studies would be essential to ascertain whether this naloxone-related impurity possesses any significant opioid receptor activity, which could have implications for the overall pharmacological profile of naloxone preparations in which it is present. Further research is warranted to elucidate the complete pharmacological profile of this compound.
References
A Comparative Guide to the Efficacy of Bivalent Ligands in Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of bivalent ligands, with a focus on opioid receptor antagonists. Bivalent ligands, molecules containing two pharmacophores connected by a linker, have emerged as valuable tools in pharmacology to probe receptor dimerization and to develop drugs with unique properties. While the primary subject of this guide is the comparison of such ligands, it is important to note a significant gap in the current scientific literature regarding the pharmacological activity of 2,2'-Bisnaloxone. This compound is primarily documented as a dimeric impurity found in naloxone (B1662785) preparations, and to date, its efficacy as a bivalent ligand at opioid receptors has not been reported.[1][2][3] This guide will, therefore, present a comparison of other well-characterized bivalent naloxone and naltrexone (B1662487) derivatives, providing a framework for the potential evaluation of this compound in future studies.
Quantitative Data on Bivalent Opioid Ligands
The following table summarizes the in vitro binding affinities and functional activities of several representative bivalent opioid antagonists at the mu (μ), delta (δ), and kappa (κ) opioid receptors. These ligands are derivatives of naltrexone and naloxone, potent opioid antagonists. The data is compiled from studies utilizing radioligand binding assays and functional assays such as [35S]GTPγS binding.
| Bivalent Ligand | Pharmacophore | Linker (Spanner) | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Bivalent Naltrexamine Derivative | β-naltrexamine | Tri-ethylene glycol | κ-opioid | ~10-fold > monovalent | Antagonist | [4] |
| Bivalent Naltrexamine Derivative | β-naltrexamine | Hexa-ethylene glycol | δ-opioid | ~15-fold > monovalent | Antagonist | [4] |
| Butorphan-Nalbuphine Heterobivalent | Butorphan & Nalbuphine | 10-carbon | μ-opioid | - | Antagonist | [1][5] |
| Butorphan-Nalbuphine Heterobivalent | Butorphan & Nalbuphine | 10-carbon | κ-opioid | - | Agonist/Antagonist | [1][5] |
| Butorphan-Naltrexone Heterobivalent | Butorphan & Naltrexone | 10-carbon | μ-opioid | 0.23 ± 0.02 | Agonist/Antagonist | [1][5] |
| Butorphan-Naltrexone Heterobivalent | Butorphan & Naltrexone | 10-carbon | κ-opioid | 0.08 ± 0.01 | Agonist | [1][5] |
| Butorphan-Naloxone Heterobivalent | Butorphan & Naloxone | 10-carbon | μ-opioid | 0.43 ± 0.05 | Agonist/Antagonist | [1][5] |
| Butorphan-Naloxone Heterobivalent | Butorphan & Naloxone | 10-carbon | κ-opioid | 0.13 ± 0.01 | Agonist | [1][5] |
Note: A lower Ki value indicates a higher binding affinity. The functional activity describes whether the ligand activates (agonist), blocks (antagonist), or has mixed effects at the receptor.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and [35S]GTPγS binding assays. These assays are fundamental in pharmacology for characterizing the interaction of ligands with their receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest. The unlabeled ligand to be tested (the "competitor") is then added at increasing concentrations to displace the radiolabeled ligand. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the binding affinity (Ki).
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cell lines (e.g., CHO or HEK293 cells) or animal tissues.[6]
-
Incubation: A fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]naltrindole for δ-receptors, or [3H]U69,593 for κ-receptors) is incubated with the cell membranes in a suitable buffer.[5]
-
Competition: Increasing concentrations of the unlabeled bivalent ligand are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[5]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This is a functional assay that measures the extent to which a ligand activates a G-protein coupled receptor (GPCR), such as the opioid receptors. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the associated G-protein. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is a measure of the agonist's efficacy. For antagonists, their ability to inhibit the agonist-stimulated [35S]GTPγS binding is measured.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor and its associated G-proteins are used.
-
Incubation Mixture: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), the ligand of interest (agonist or antagonist), and [35S]GTPγS.
-
Reaction Initiation: The reaction is initiated by the addition of the membranes or the ligand.
-
Incubation: The mixture is incubated at a controlled temperature (typically 30°C) for a specific time to allow for G-protein activation and [35S]GTPγS binding.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: For agonists, the data are plotted as the amount of [35S]GTPγS bound versus the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy). For antagonists, the assay is performed in the presence of a known agonist, and the antagonist's ability to inhibit the agonist's effect is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
Visualizations
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Opioid Receptor G-protein Signaling Pathway.
Caption: General Experimental Workflow for Bivalent Ligand Characterization.
Conclusion
The study of bivalent ligands offers a promising avenue for the development of novel therapeutics targeting opioid receptors. The enhanced potency and selectivity observed with some bivalent constructs underscore the potential of this approach. While this guide provides a comparative framework based on available data for several bivalent antagonists, the pharmacological profile of this compound remains uncharacterized. Future research efforts are warranted to synthesize and evaluate this compound in standardized binding and functional assays to determine its efficacy and potential as a pharmacological tool or therapeutic agent. Such studies would provide valuable insights into the structure-activity relationships of bivalent naloxone derivatives and contribute to the broader understanding of opioid receptor pharmacology.
References
- 1. chembk.com [chembk.com]
- 2. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Antagonist Activity of 2,2'-Bisnaloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of 2,2'-Bisnaloxone, a known impurity of the opioid antagonist naloxone (B1662785).[1][2][3][4] Due to a lack of available experimental data on the pharmacological activity of this compound itself, this document outlines the essential experimental protocols and comparative data from established opioid antagonists, such as naloxone and naltrexone (B1662487), to serve as a benchmark for future validation studies.
Comparative Analysis of Opioid Antagonists
A thorough validation of a novel opioid antagonist requires a comparative analysis against well-characterized compounds. Naloxone and naltrexone are potent, non-selective opioid receptor antagonists widely used in clinical and research settings.[5] Nalmefene is another antagonist with a longer duration of action.[5] The following tables summarize key in vitro and in vivo parameters for these established antagonists.
In Vitro Antagonist Potency
The binding affinity (Ki) and functional antagonism (IC50) are critical measures of an antagonist's potency at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Assay Type | Reference |
| Naloxone | ~1-2 | ~18-30 | ~100-200 | Radioligand Binding | [6] |
| Naltrexone | ~0.1-0.5 | ~1-5 | ~10-50 | Radioligand Binding | |
| Nalmefene | ~0.1-0.4 | ~0.1-0.3 | ~2-5 | Radioligand Binding |
Note: K_i_ values can vary between studies depending on experimental conditions.
In Vivo Antagonist Efficacy
In vivo models are essential to determine the physiological effects of an antagonist, such as its ability to reverse opioid-induced analgesia or respiratory depression.
| Compound | Antinociception Blockade (ED50, mg/kg) | Respiratory Depression Reversal (ED50, mg/kg) | Animal Model | Reference |
| Naloxone | ~0.01-0.1 | ~0.01-0.05 | Rodent | [7] |
| Naltrexone | ~0.005-0.05 | ~0.005-0.03 | Rodent | [7] |
| Nalmefene | ~0.001-0.01 | ~0.001-0.01 | Rodent |
Note: ED_50_ values can vary depending on the opioid agonist used, the route of administration, and the specific experimental paradigm.
Experimental Protocols for Antagonist Validation
To validate the antagonist activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity of the test compound for the opioid receptors by measuring its ability to compete with a radiolabeled ligand.[8][9]
-
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound at μ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).[9]
-
Test compound (this compound) and reference antagonists (naloxone, naltrexone).
-
Assay buffer and glass fiber filters.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a K_i_ value using the Cheng-Prusoff equation.[8]
-
2. GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.[8][9][10]
-
Objective: To determine the functional antagonist potency (IC50 or K_b_) of this compound.
-
Materials:
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of the test compound.
-
Add a fixed concentration of the opioid agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS to the mixture.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify bound radioactivity and determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[9]
-
3. cAMP Accumulation Assay
This assay measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase.[8][9][11]
-
Objective: To determine the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known opioid agonist.
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound.
-
Stimulate the cells with a combination of forskolin and a fixed concentration of the opioid agonist.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration.
-
Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.[9]
-
In Vivo Models
1. Tail-Flick Test
This is a common method to assess the analgesic effects of opioids and the ability of antagonists to block these effects.[12]
-
Objective: To evaluate the in vivo antagonist activity of this compound against opioid-induced antinociception.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer a potent opioid agonist (e.g., morphine) to induce analgesia.
-
Administer varying doses of the test compound (this compound) or a reference antagonist.
-
Measure the latency of the animal to withdraw its tail from a thermal stimulus (e.g., a beam of light).
-
Determine the dose of the antagonist required to reduce the analgesic effect of the agonist by 50% (ED50).
-
2. Acetic Acid-Induced Writhing Test
This model is used to assess visceral pain and the antinociceptive effects of analgesics.[7][13]
-
Objective: To determine the ability of this compound to reverse opioid-induced analgesia in a model of visceral pain.
-
Animal Model: Mice.
-
Procedure:
-
Administer an opioid agonist.
-
Administer the test antagonist.
-
Inject a dilute solution of acetic acid into the peritoneal cavity to induce writhing behavior.
-
Count the number of writhes over a specific time period.
-
Determine the dose of the antagonist that reverses the analgesic effect of the agonist.
-
Visualizing Key Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
References
- 1. chembk.com [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 5. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Naloxone with Opioid Receptors
Lack of Publicly Available Data for 2,2'-Bisnaloxone
As of December 2025, a comprehensive search of scientific literature and publicly available databases has revealed no specific experimental data on the cross-reactivity of this compound with opioid or non-opioid receptors. This compound is primarily documented as a potential impurity in naloxone (B1662785) preparations. Without dedicated pharmacological studies, its binding affinity, selectivity, and functional activity at various receptors remain uncharacterized.
Given the absence of direct data for this compound, this guide will focus on the well-documented cross-reactivity profile of its parent compound, naloxone. Understanding the receptor interactions of naloxone is critical for researchers, scientists, and drug development professionals, as it provides the foundational context for evaluating the potential, albeit unknown, impact of related impurities.
This guide provides an objective comparison of naloxone's binding affinity and functional activity at the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). The information presented is supported by experimental data from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Data Presentation: Naloxone Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of naloxone for human mu, delta, and kappa opioid receptors as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Naloxone Kᵢ (nM) | Reference Radioligand | Cell Line/Tissue | Reference |
| Mu (µ) | 1.1 - 1.4 | [³H]-DAMGO | HEK cells expressing human µ-opioid receptor | [1] |
| 2.3 | Not Specified | Living cells | [2] | |
| 1.115 | Not Specified | Brain | [3] | |
| Delta (δ) | 16 - 67.5 | [³H]-DPDPE | HEK cells expressing human δ-opioid receptor | [1] |
| 95 | Not Specified | Mammalian expressed receptors | [4] | |
| Kappa (κ) | 2.5 - 12 | [³H]-U-69,593 | HEK cells expressing human κ-opioid receptor | [1] |
| 16 | Not Specified | Mammalian expressed receptors | [4] |
Naloxone is a non-selective, competitive opioid receptor antagonist with the highest affinity for the µ-opioid receptor, followed by the κ-opioid and then the δ-opioid receptor.[1][5]
Experimental Protocols
Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of naloxone for opioid receptors.
Objective: To determine the inhibition constant (Kᵢ) of naloxone at µ, δ, and κ opioid receptors by measuring its ability to compete with a selective radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing the recombinant human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-Naltrindole
-
κ-receptor: [³H]-U69593
-
-
Test Compound: Naloxone hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid ligand (e.g., 10 µM levallorphan).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that results in less than 10% of the total radioligand being bound.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (10 µM levallorphan), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of naloxone (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the naloxone concentration.
-
Determine IC₅₀: The IC₅₀ is the concentration of naloxone that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Functional Assay for Antagonist Characterization
This protocol describes a functional assay to characterize the antagonist properties of naloxone at G-protein coupled opioid receptors.
Objective: To determine the potency of naloxone in inhibiting agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing the opioid receptor of interest.
-
Agonist: A selective agonist for the receptor being tested (e.g., DAMGO for µ-receptors).
-
Antagonist: Naloxone.
-
Radiolabel: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Membrane and Drug Preparation: Prepare membrane suspensions in assay buffer. Prepare serial dilutions of naloxone and a fixed concentration of the agonist (typically its EC₈₀).
-
Pre-incubation: In a 96-well plate, add the membrane suspension, GDP (to a final concentration of ~30 µM), and the various concentrations of naloxone. Incubate for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the fixed concentration of the agonist to the wells (except for basal and non-specific binding wells) and incubate for a further 30-60 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to all wells to initiate the binding reaction. Incubate for 60 minutes at 30°C.[7]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding (in the presence of excess unlabeled GTPγS) from all other measurements.
-
Generate Inhibition Curve: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the naloxone concentration.
-
Determine IC₅₀: Calculate the IC₅₀ value, which is the concentration of naloxone that inhibits 50% of the agonist-stimulated response.
-
Calculate Kb: The antagonist dissociation constant (Kb) can be calculated using the Gaddum equation.
Mandatory Visualization
Caption: Opioid receptor signaling pathway with naloxone antagonism.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dimeric Enigma: A Comparative Guide to 2,2'-Bisnaloxone and its Implications for Opioid Receptor Dimerization
For Researchers, Scientists, and Drug Development Professionals
The dimerization of opioid receptors, a process where two receptor units physically associate, has emerged as a critical concept in opioid pharmacology. This phenomenon can lead to receptors with novel pharmacological and signaling properties distinct from their monomeric counterparts, offering a new frontier for the development of safer and more effective analgesics. This guide provides a comparative analysis of the potential effects of bivalent antagonists on opioid receptor dimerization, with a specific focus on 2,2'-bisnaloxone, a dimeric form of the widely used opioid antagonist, naloxone (B1662785).
While this compound is primarily documented as a process-related impurity in naloxone synthesis, its inherent bivalent structure provides a compelling, albeit understudied, model for understanding how dual-pharmacophore ligands might interact with receptor dimers. Due to the scarcity of direct experimental data on this compound, this guide will draw comparisons with rationally designed bivalent ligands to infer its potential pharmacological profile and its effects on opioid receptor dimerization.
Quantitative Data Comparison: Monovalent vs. Bivalent Ligands
To understand the potential impact of a dimeric structure like this compound, it is instructive to compare the receptor binding affinities of monovalent opioid antagonists with their synthetic bivalent counterparts. The following table summarizes data for naloxone, naltrexone, and a heterodimeric bivalent ligand composed of butorphan (B10826112) (a µ/κ agonist) and naloxone (a µ antagonist) linked by a 10-carbon spacer. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.
| Ligand | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Naloxone (Monovalent) | 0.89 ± 0.02 | 240 ± 18 | 2.2 ± 0.1 |
| Naltrexone (Monovalent) | 0.23 ± 0.05 | 38 ± 3 | 0.25 ± 0.02 |
| Butorphan-C10-Naloxone (Bivalent) | 0.43 ± 0.03 | 110 ± 12 | 0.13 ± 0.01 |
Data adapted from Peng et al., Journal of Medicinal Chemistry, 2007.[1]
The data reveals that the bivalent ligand exhibits a significantly increased affinity for the µ and κ receptors compared to naloxone alone, suggesting that the bivalent structure may facilitate simultaneous interaction with two receptor protomers within a dimer or induce a receptor conformation that enhances binding.[1]
Signaling Consequences of Opioid Receptor Dimerization
Opioid receptor dimerization can profoundly alter downstream signaling pathways. While monomeric µ-opioid receptors (MOR) predominantly signal through Gαi/o proteins to inhibit adenylyl cyclase, heterodimerization with the δ-opioid receptor (DOR) can switch the signaling preference towards the β-arrestin pathway. This has significant implications for drug development, as the G-protein pathway is often associated with analgesia, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance.
A bivalent antagonist that can lock the receptor dimer in a specific conformation could theoretically favor one signaling pathway over another, a concept known as biased antagonism.
References
Comparative Analysis of 2,2'-Bisnaloxone and Monovalent Antagonists: A Guide for Researchers
For Immediate Release
This guide offers a detailed comparative analysis for researchers, scientists, and drug development professionals on the characteristics of the bivalent ligand 2,2'-Bisnaloxone versus traditional monovalent opioid antagonists.
Introduction to Opioid Antagonism: Monovalent vs. Bivalent Ligands
Opioid antagonists are indispensable in both clinical settings and pharmacological research for their ability to block the effects of opioids at their corresponding receptors: mu (µ), delta (δ), and kappa (κ).[1] The most common antagonists, such as naloxone (B1662785) and naltrexone, are monovalent , meaning they possess a single pharmacophore designed to bind to one receptor site.[1][2]
A newer approach in drug design involves bivalent ligands , which feature two pharmacophores connected by a spacer. This structure allows them to theoretically interact with two separate receptor binding sites simultaneously. This compound , a dimer of naloxone, exemplifies this concept. Although primarily documented as a process impurity in naloxone manufacturing, its bivalent structure warrants a theoretical exploration of its potential pharmacological differences from its monovalent origin.[3][4]
This document compares the established profile of the monovalent antagonist naloxone with the hypothesized potential of this compound, drawing on data from related bivalent ligand research to inform the analysis.
Pharmacological Profile: Monovalent Antagonist (Naloxone)
Naloxone is a pure, competitive antagonist that binds to all three major opioid receptors, exhibiting the strongest affinity for the µ-opioid receptor.[2] Its rapid action in displacing opioid agonists makes it a first-line treatment for opioid overdose.[1]
Data Presentation: Naloxone Binding Affinity
The binding affinities of naloxone are presented below. The inhibition constant (Kᵢ) is a measure of binding affinity, where a lower value indicates a stronger bond.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Naloxone | 1.0 - 2.0 | 20 - 40 | 15 - 30 |
| Note: Kᵢ values are approximate and can vary based on specific experimental conditions. |
The Bivalent Ligand Hypothesis: this compound
The structure of a bivalent ligand, including the nature of its pharmacophores and the characteristics of its linker, heavily influences its pharmacological activity. Theoretically, a bivalent antagonist like this compound could offer several advantages over monovalent naloxone:
-
Enhanced Affinity: By binding to two receptor sites at once—either on a single receptor or by bridging two receptors in a dimer—the overall binding strength (avidity) could be substantially increased.
-
Improved Selectivity: The specific geometry and length of the linker can make the ligand more selective for a particular receptor subtype or for receptor dimers (homodimers or heterodimers).
-
Modified Functional Activity: Interaction with two receptors could trigger downstream signaling pathways differently than a monovalent ligand.
Data Presentation: Bivalent Ligand Comparative Data
As direct experimental data for this compound is not available in published literature, we present data from a study on a different heterodimeric bivalent ligand that contains naloxone linked to butorphan (B10826112) (Compound 8 ), to illustrate the potential effects of bivalency.[5]
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Naloxone (Monovalent) | 0.89 | 15.6 | 1.34 |
| Compound 8 (Bivalent) | 0.43 | 7.32 | 0.13 |
| Source: Peng et al., Journal of Medicinal Chemistry, 2007.[5] |
This data demonstrates that the bivalent design can significantly enhance binding affinity, with Compound 8 showing a two-fold increase in µ-receptor affinity and a ten-fold increase in κ-receptor affinity compared to naloxone alone.[5] These findings suggest that this compound, if conformationally suitable, might also exhibit enhanced pharmacological properties, though this remains to be experimentally confirmed.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize opioid antagonists.
A. Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from its target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test antagonist for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from lines stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (µ), [³H]Naltrindole (δ), [³H]U69,593 (κ).
-
Test compound (e.g., this compound) and reference compound (Naloxone).
-
High-concentration unlabeled ligand (e.g., Naloxone) for determining non-specific binding.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Create serial dilutions of the test and reference compounds.
-
Combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high-concentration unlabeled ligand).
-
Incubate at 25°C for 60 minutes.[5]
-
Stop the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding and plot the results to determine the IC₅₀ (the concentration at which the compound inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
B. [³⁵S]GTPγS Functional Assay
This assay assesses a compound's functional activity by measuring its impact on G-protein activation, a key step in receptor signaling.
Objective: To determine the antagonist potency (IC₅₀ or Kₑ) of a test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS radioligand and unlabeled GDP.
-
A standard opioid agonist for the target receptor (e.g., DAMGO for µ-receptors).
-
Test and reference antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Pre-incubate cell membranes with various concentrations of the test antagonist.
-
Add a fixed concentration of the standard agonist to stimulate G-protein activation.
-
Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify bound [³⁵S]GTPγS with a scintillation counter.
-
Plot the results to determine the IC₅₀, the antagonist concentration that inhibits 50% of the agonist-induced response.
Mandatory Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: Antagonist action at the µ-opioid receptor blocks agonist-induced signaling.
Experimental Workflow for Antagonist Profiling
Caption: A standard workflow for the pharmacological characterization of a novel opioid antagonist.
Conclusion
Monovalent antagonists like naloxone are foundational to opioid pharmacology. However, the principles of bivalent ligand design suggest that dimeric molecules like this compound could offer enhanced affinity and selectivity. The current absence of direct experimental data for this compound represents a significant knowledge gap and an opportunity for future research. The protocols outlined here provide a robust framework for such investigations, which are necessary to determine if this compound holds therapeutic potential beyond its current classification as a chemical impurity.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opioid antagonists, partial agonists, and agonists/antagonists: the role of office-based detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pharmacology of 2,2'-Bisnaloxone: A Literature Review and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacological nuances of opioid receptor antagonists is paramount. While naloxone (B1662785) is a well-characterized and life-saving medication, its derivatives and potential impurities remain less explored. This guide delves into the current, albeit limited, scientific understanding of 2,2'-Bisnaloxone, a dimeric form of naloxone. Due to a scarcity of direct pharmacological data for this compound, this review will provide a comparative framework using its parent compound, naloxone, and discuss the broader context of bivalent opioid antagonists.
This compound: An Obscure Dimer
This compound is primarily identified in chemical and pharmaceutical literature as a potential impurity found in commercial preparations of naloxone.[1][2][3][4] It is also referred to as Naloxone EP Impurity E.[2][5] Its chemical structure consists of two naloxone molecules linked together. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its pharmacological effects. To date, no comprehensive studies detailing its binding affinity for opioid receptors, its in vitro efficacy, or its in vivo potency have been published. The toxicological profile of this compound is also largely unknown, though its presence as an impurity suggests that its potential effects on the potency and purity of naloxone preparations are a consideration for pharmaceutical quality control.[3]
Comparative Pharmacology: A Look at Bivalent Opioid Ligands
In the absence of direct data for this compound, we can draw potential insights from the broader field of bivalent opioid ligands. These are molecules designed with two pharmacophores (the active parts of a drug molecule) connected by a spacer. The rationale behind this design is to target opioid receptor dimers or to bridge two binding sites on a single receptor, potentially leading to altered affinity, selectivity, and functional activity compared to their monomeric counterparts.[6]
Studies on bivalent ligands derived from antagonists like naltrexone (B1662487) and naloxone have shown that the nature of the linker and the constituent pharmacophores can significantly influence the pharmacological profile.[6][7] For instance, some bivalent ligands have demonstrated enhanced affinity and selectivity for specific opioid receptor subtypes (μ, δ, or κ).[6] Research on heterodimeric ligands, which combine different pharmacophores, has also been conducted to explore interactions between different opioid receptors.[6][7] This body of work suggests that the dimerization of naloxone to form this compound could potentially alter its interaction with opioid receptors, but without experimental data, this remains speculative.
Benchmarking Against Naloxone and Other Opioid Antagonists
To provide a practical framework for comparison, the following table summarizes the pharmacological data for the well-characterized opioid antagonist, naloxone, and its close analogue, naltrexone. These values represent the benchmark against which this compound would need to be evaluated.
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | In Vivo Potency (Antagonism) |
| Naloxone | ~1-2 | ~10-20 | ~20-100 | Potent antagonist of opioid-induced respiratory depression. Short duration of action. |
| Naltrexone | ~0.5-1 | ~1-5 | ~10-50 | Potent antagonist with a longer duration of action than naloxone. Used for addiction treatment. |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Ki values are approximate and can vary depending on the specific assay conditions. The data for Naloxone and Naltrexone are compiled from various pharmacological studies.
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a series of standard in vitro and in vivo experiments would be required.
In Vitro Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for different opioid receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines expressing a high density of a specific opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Incubate the membrane homogenates with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) at various concentrations.
-
In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
This assay determines the functional activity of a compound at a G-protein coupled receptor, such as the opioid receptors. It can distinguish between agonists, antagonists, and inverse agonists.
-
Objective: To determine if this compound acts as an antagonist, agonist, or inverse agonist at opioid receptors.
-
Methodology:
-
Use cell membranes expressing the opioid receptor of interest.
-
In the presence of GDP, incubate the membranes with [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
To test for antagonist activity, incubate the membranes with a known opioid agonist (e.g., DAMGO) and increasing concentrations of this compound.
-
Stimulation of the receptor by an agonist promotes the binding of [³⁵S]GTPγS to the G-protein. An antagonist will inhibit this agonist-stimulated binding.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound would indicate antagonist activity.
-
In Vivo Animal Models (e.g., Tail-flick or Hot-plate Test)
These models are used to assess the antagonist potency of a compound against opioid-induced analgesia.
-
Objective: To determine the in vivo antagonist potency (ED₅₀) of this compound.
-
Methodology:
-
Administer a potent opioid agonist (e.g., morphine) to a group of rodents (mice or rats) to induce analgesia.
-
Measure the analgesic effect using a tail-flick or hot-plate apparatus, which measures the latency of the animal to withdraw its tail or paw from a heat source.
-
Administer different doses of this compound prior to the opioid agonist.
-
An effective antagonist will reverse the analgesic effect of the opioid, resulting in a shorter withdrawal latency.
-
The ED₅₀ value (the dose of this compound that produces a 50% reversal of the opioid's effect) can then be calculated.
-
Visualizing Potential Mechanisms
While the specific signaling pathway of this compound is unknown, the following diagrams illustrate the general concepts of opioid receptor antagonism and a hypothetical experimental workflow for its characterization.
Conclusion and Future Directions
The pharmacological effects of this compound remain largely uninvestigated, representing a significant knowledge gap in the field of opioid pharmacology. While it is known as a naloxone impurity, its potential as a bivalent ligand with a unique pharmacological profile cannot be dismissed without empirical evidence. Future research should focus on conducting the fundamental in vitro and in vivo studies outlined in this guide to determine its receptor binding affinities, functional activities, and in vivo potencies. Such studies would not only clarify the pharmacological relevance of this naloxone dimer but could also contribute to the broader understanding of bivalent opioid ligand pharmacology and inform the development of novel opioid receptor modulators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. chembk.com [chembk.com]
- 4. 2,2-Bisnaloxone | 211738-08-8 [chemicalbook.com]
- 5. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 6. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of bivalent ligands containing butorphan linked to nalbuphine, naltrexone, and naloxone at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Synthesized 2,2'-Bisnaloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 2,2'-Bisnaloxone with its parent compound, naloxone (B1662785), and other related impurities. It includes supporting experimental data, detailed methodologies for key identification and characterization experiments, and visual representations of relevant pathways and workflows to aid researchers in confirming the identity and purity of synthesized this compound.
Introduction to this compound
This compound is recognized as a potential impurity in the synthesis of naloxone, a critical opioid receptor antagonist used to reverse opioid overdose.[1][2] It is also referred to as Naloxone EP Impurity E.[3] The formation of this dimeric impurity can occur under certain conditions, such as acidic stress, through an oxidative process.[4] Understanding the identity and characteristics of this compound is crucial for ensuring the quality, safety, and efficacy of naloxone-containing pharmaceutical products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the initial characterization of the synthesized compound.
| Property | Value | Reference |
| CAS Number | 211738-08-8 | [5] |
| Molecular Formula | C38H40N2O8 | [4][6] |
| Molecular Weight | 652.73 g/mol | [4][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile. | [2] |
Experimental Protocols for Identification and Characterization
Accurate identification of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating reverse-phase HPLC method can be employed for the separation and quantification of naloxone and its impurities, including this compound.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and system but should be optimized to achieve separation of all relevant impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.[7]
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent, such as the mobile phase, to a known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Chromatographic Conditions: Similar to the HPLC-UV method described above.
-
Data Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ of this compound at m/z 653.28.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are indispensable for the structural elucidation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: In addition to standard 1D 1H and 13C NMR, 2D experiments such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals and to confirm the dimeric structure.
-
Expected Spectra: The 1H NMR spectrum is expected to be complex due to the dimeric nature and the presence of multiple stereocenters. The 13C NMR spectrum should show the expected number of carbon signals for the C38H40N2O8 structure.
Comparative Data
While specific comparative performance data for this compound is limited in publicly available literature, studies on other naloxone dimers and derivatives provide valuable insights. For instance, a heterodimer of butorphan (B10826112) and naloxone demonstrated an increased binding affinity for both µ and κ opioid receptors compared to the individual monomers.[8] This suggests that dimeric structures of naloxone may possess altered pharmacological profiles.
Signaling Pathway
Naloxone and its derivatives primarily act as antagonists at opioid receptors, particularly the µ-opioid receptor (MOR). The canonical signaling pathway involves the blockade of G-protein coupling and downstream signaling cascades typically activated by opioid agonists.
Caption: Antagonistic action of this compound at the µ-opioid receptor.
Experimental Workflow for Identification
The logical flow for confirming the identity of synthesized this compound is outlined below.
References
- 1. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence | PLOS One [journals.plos.org]
- 4. japsonline.com [japsonline.com]
- 5. 4Z-N-2125 - naloxone-mixed-dimer | CymitQuimica [cymitquimica.com]
- 6. A µ-opioid receptor modulator that works cooperatively with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 2,2'-Bisnaloxone Samples
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 2,2'-Bisnaloxone, a known impurity and dimeric derivative of the opioid antagonist naloxone (B1662785). We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering experimental protocols and data to support an informed choice of methodology.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors, including the required level of sensitivity, selectivity, and the nature of the impurities. Below is a summary of the performance characteristics of HPLC, LC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Absorption of radio waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantification of known impurities, routine quality control. | Identification and quantification of known and unknown impurities. | Absolute quantification, structural confirmation, certification of reference standards. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation patterns. | High, based on unique chemical shifts of nuclei. |
| Sensitivity (Typical) | ng range (LOD/LOQ) | pg to fg range (LOD/LOQ) | µg to mg range |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High, requires reference standards for each impurity. | High, can provide semi-quantitative data without standards. | Very high, primary ratio method, often does not require a standard of the analyte. |
| Throughput | High | Moderate to High | Low to Moderate |
| Cost (Instrument) | Low to Moderate | High | Very High |
| Key Advantage | Robust, widely available, and cost-effective for routine analysis. | Unparalleled sensitivity and selectivity for impurity identification. | Provides structural information and absolute quantification without a specific reference standard.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for the analysis of naloxone and its impurities.
Objective: To quantify the purity of a this compound sample and detect related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
-
This compound reference standard (of known purity)
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve generated from the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the sensitive detection and identification of potential impurities in this compound samples.
Objective: To identify known and unknown impurities in a this compound sample.
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Similar to HPLC, but with a faster gradient for UPLC.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-1000 m/z
-
Data Acquisition: Full scan and data-dependent MS/MS
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase A to a concentration of approximately 10 µg/mL.
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Process the chromatogram to identify peaks other than the main this compound peak. Analyze the mass spectra of these impurity peaks to determine their molecular weight. Use MS/MS fragmentation data to aid in structural elucidation.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a general framework for using qNMR to determine the absolute purity of a this compound sample.
Objective: To determine the absolute purity of a this compound sample without the need for a this compound reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for Purity Assessment of this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a this compound sample, incorporating the discussed analytical techniques.
This comprehensive approach, utilizing orthogonal analytical techniques, ensures a thorough and accurate assessment of the purity of this compound samples, which is critical for its use in research and development.
References
A Comparative Guide to the Opioid Receptor Selectivity of 2,2'-Bisnaloxone and Other Opioid Ligands
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
The selectivity of a ligand for a particular receptor is determined by its binding affinity, commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several key opioid ligands at the µ, δ, and κ opioid receptors.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Primary Selectivity |
| Naloxone (B1662785) | ~1.1 - 1.4[1] | ~16 - 67.5[1] | ~2.5 - 12[1] | Non-selective Antagonist |
| Naltrexone (B1662487) | ~0.4 - 0.56[2][3] | ~38[2] | ~0.25[3] | Non-selective Antagonist |
| DAMGO | ~1.23[4] | >1000[4] | >1000[4] | µ-Agonist |
| Naltrindole | ~7.8 (pIC₅₀)[5] | ~9.6 (pIC₅₀)[5] | ~7.2 (pIC₅₀)[5] | δ-Antagonist |
| U-50,488 | >500[6] | >500[6] | ~12[6] | κ-Agonist |
Note: Kᵢ values can vary between studies depending on the specific experimental conditions, radioligand used, and tissue or cell preparation.
Due to the lack of specific binding data for 2,2'-bisnaloxone, its selectivity profile remains uncharacterized in publicly available literature. It is often cited as a potential impurity in naloxone preparations. Bivalent ligands containing naloxone have been synthesized and studied, showing that the nature of the linker and the other pharmacophore significantly influences receptor affinity and selectivity.[2][7]
Experimental Protocols
The determination of opioid receptor binding affinity and functional activity is primarily achieved through in vitro assays using cell membranes expressing the receptor of interest.
1. Radioligand Binding Assay (for determining Kᵢ)
This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific opioid receptor subtype.
-
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE or [³H]Naltrindole
-
κ-receptor: [³H]U-69,593 or [³H]Bremazocine
-
-
Test Compound: this compound or other comparators.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand like naloxone (10 µM).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
2. [³⁵S]GTPγS Functional Assay (for determining agonist/antagonist activity)
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon ligand binding.
-
Materials and Reagents:
-
Receptor Source: As above.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound.
-
Assay Buffer: Typically contains MgCl₂ and NaCl.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Receptor Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Filtration and Counting: Similar to the radioligand binding assay, the mixture is filtered to capture the membranes with bound [³⁵S]GTPγS, and the radioactivity is counted.
-
Data Analysis: For agonists, the data is used to determine EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect). For antagonists, the assay is performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, allowing for the determination of an IC₅₀ and subsequently a Kₑ (equilibrium dissociation constant for the antagonist).
-
Visualizing Opioid Receptor Selectivity and Experimental Workflow
To conceptualize the process of determining opioid receptor selectivity, the following diagrams illustrate the logical relationships and experimental procedures.
Caption: Logical workflow for determining opioid receptor selectivity.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the µ-opioid receptor.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Protocol for 2,2'-Bisnaloxone
This document provides a comprehensive guide for the safe handling and proper disposal of 2,2'-Bisnaloxone, a dimeric impurity of naloxone.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This protocol is designed for researchers, scientists, and drug development professionals.
Chemical and Safety Data Overview
This compound is classified as an acute oral toxicant (Category 4), meaning it is harmful if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment. The following table summarizes key data for this compound.
| Property | Data | Source(s) |
| CAS Number | 211738-08-8 | [1][2] |
| Molecular Formula | C₃₈H₄₀N₂O₈ | [1][2] |
| Molecular Weight | 652.73 g/mol | |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
| Storage Temperature | -20°C | [2] |
| GHS Hazard Class | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | |
| Storage Class | 11 - Combustible Solids |
Recommended Disposal Protocol
As of this writing, a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available. The following protocol is based on established best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Work Area: All handling of solid this compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step 2: Waste Characterization and Segregation
-
Classification: this compound waste must be classified and handled as hazardous chemical waste due to its acute oral toxicity.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Keep it separate from incompatible materials, particularly strong oxidizing agents.
Step 3: Containerization and Labeling
-
Solid Waste: Collect dry this compound powder, contaminated gloves, weigh boats, and other contaminated disposable labware in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[5][6]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and leak-proof liquid waste container. Do not store in metal containers if the solvent is acidic or basic.[6]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[7] The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristic: "Toxic"
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[6][8]
-
Conditions: The SAA should be under the direct control of laboratory personnel, away from heat sources or direct sunlight, and in a location that prevents it from being knocked over.[9] The container must remain closed at all times except when adding waste.[10]
Step 5: Final Disposal
-
Arranging Pickup: Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Method: The standard and required method for disposing of hazardous pharmaceutical waste is high-temperature incineration at a licensed and permitted facility.[3][4] Do not dispose of this compound down the drain or in the regular trash.[10]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposition.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,2’-Bisnaloxone | CAS 211738-08-8 | LGC Standards [lgcstandards.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 2,2'-Bisnaloxone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,2'-Bisnaloxone. The following procedures are designed to ensure safe handling, from receipt to disposal, and to establish a clear protocol for emergency situations.
Chemical Identifier:
-
Name: this compound
-
Hazard Classification: Acute Toxicity 4 (Oral)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
Personal Protective Equipment (PPE)
Given that this compound is an analogue of naloxone, an opioid antagonist, and is classified as harmful if swallowed, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. |
| Respiratory Protection | A fit-tested N100, R100, or P100 disposable filtering facepiece respirator.[3] | Minimizes inhalation of airborne particles. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust and splashes. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
Standard Operating Procedures for Handling
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure a calibrated analytical balance is available within the containment area for accurate weighing.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) before introducing the compound into the work area.
2. Weighing and Aliquoting:
-
Don the appropriate PPE as specified in the table above.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Close the primary container immediately after use.
-
The recommended storage condition for this compound is at -20°C.[1][2]
3. Solubilization:
-
Add the solvent to the vessel containing the weighed powder.
-
This compound is slightly soluble in Chloroform, DMSO, and Methanol.[2]
-
Cap the vessel and mix by gentle inversion or vortexing until fully dissolved.
4. Post-Handling and Decontamination:
-
Wipe down all surfaces within the containment area with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, eye protection, and finally, the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[4] Do not use hand sanitizer as it may increase skin absorption of certain chemicals.[4]
Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[4] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | If the person is conscious, rinse their mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical information to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
